(S,R,S)-AHPC-Me-C7 ester
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O6S/c1-7-42-27(39)12-10-8-9-11-26(38)35-29(32(4,5)6)31(41)36-18-24(37)17-25(36)30(40)34-20(2)22-13-15-23(16-14-22)28-21(3)33-19-43-28/h13-16,19-20,24-25,29,37H,7-12,17-18H2,1-6H3,(H,34,40)(H,35,38)/t20-,24+,25-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGWVJVMHUOOQE-WEORHZHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S,R,S)-AHPC-Me-C7 Ester: A Key Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me-C7 ester is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. It functions as a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a C7 alkyl ester linker. This molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
This technical guide provides a comprehensive overview of this compound, its synthesis, mechanism of action, and its application in the development of PROTACs, with a particular focus on the B-cell lymphoma-extra large (BCL-XL) degrader, DT2216.
Core Concepts: PROTACs and the Role of this compound
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase recruiting ligand and a portion of the linker. The (S,R,S)-AHPC-Me core is a potent ligand for the VHL E3 ligase.
The primary application of this compound is in the synthesis of PROTACs targeting the anti-apoptotic protein BCL-XL.[1] Inhibition of BCL-XL is a promising anti-cancer strategy, but it is often associated with on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), as platelets are dependent on BCL-XL for their survival. PROTACs synthesized using a VHL ligand like (S,R,S)-AHPC-Me can circumvent this toxicity because VHL is poorly expressed in platelets. This differential expression allows for the selective degradation of BCL-XL in cancer cells while sparing platelets.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₆N₄O₆S |
| Molecular Weight | 614.80 g/mol |
| CAS Number | 2639528-48-4 |
| Appearance | White to off-white solid |
Synthesis of this compound
General Synthetic Scheme:
References
An In-depth Technical Guide to the Mechanism of Action of VHL E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its natural biological function, and its role as a cornerstone in the development of targeted protein degradation therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into the molecular mechanisms, quantitative data, experimental protocols, and key structural insights that are critical for professionals in the field of drug discovery and development.
The VHL E3 Ubiquitin Ligase Complex: Structure and Natural Function
The VHL protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2^VHL^.[1] This multi-subunit complex plays a pivotal role in cellular oxygen sensing by mediating the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] The core components of the active VHL E3 ligase complex include:
-
Von Hippel-Lindau protein (VHL): The substrate receptor that directly binds to the target protein.[4]
-
Elongin B (EloB) and Elongin C (EloC): Adaptor proteins that stabilize the VHL protein and link it to the Cullin scaffold.[5]
-
Cullin 2 (CUL2): A scaffold protein that brings the substrate recognition unit (VHL-EloB-EloC) and the catalytic unit into proximity.[3]
-
RING-box protein 1 (RBX1): A RING-domain containing protein that recruits the E2 ubiquitin-conjugating enzyme.[6]
Under normoxic (normal oxygen) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[5] This post-translational modification creates a binding site for the β-domain of VHL.[5] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[7] This process is essential for preventing the inappropriate activation of hypoxic response genes.[4]
Hijacking the VHL E3 Ligase with PROTACs for Targeted Protein Degradation
The discovery of small molecule ligands that bind to VHL has enabled the development of PROTACs, a revolutionary class of therapeutics.[8][9] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to a protein of interest (POI), and a chemical linker that connects the two.[10]
The mechanism of action of VHL-based PROTACs involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the POI.[11] This induced proximity brings the POI close to the E2 ubiquitin-conjugating enzyme recruited by the VHL complex, leading to the polyubiquitination of the POI.[12] The ubiquitinated POI is then recognized and degraded by the proteasome. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[13]
Quantitative Data in VHL-based Targeted Protein Degradation
The efficacy of a VHL-based PROTAC is determined by several quantitative parameters that are crucial for the rational design and optimization of these molecules.
Binding Affinities of VHL Ligands
The development of potent and specific VHL ligands is the foundation of VHL-based PROTACs. The binding affinity of these ligands to the VHL-EloB-EloC (VCB) complex is typically measured by techniques such as Isothermal Titration Calorimetry (ITC) or competitive binding assays.
| VHL Ligand | Binding Affinity (Kd) to VCB | Assay Method | Reference |
| VH032 | ~189 nM | ITC | [14] |
| VH298 | ~90 nM | ITC | [15] |
| VHL-1 | ~1.5 µM | Fluorescence Polarization | [16] |
PROTAC-induced Degradation Potency and Efficacy
The cellular activity of PROTACs is quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VH032 | ~26 nM | >90% | HeLa | [17] |
| ARV-110 | Androgen Receptor | VHL ligand | <1 nM | >95% | VCaP | [18] |
| AT1 | BRD4 | VH032 | ~1.8 nM | >98% | RS4;11 | [19] |
Ternary Complex Formation and Cooperativity
The stability of the ternary complex is a critical determinant of PROTAC efficiency. Biophysical methods are used to measure the dissociation constant (Kd) of the ternary complex and the cooperativity (α), which indicates whether the binding of the PROTAC to one protein enhances (positive cooperativity, α > 1) or diminishes (negative cooperativity, α < 1) its binding to the other.[19]
| PROTAC | Target Protein | VHL Ligand | Ternary Complex Kd | Cooperativity (α) | Assay Method | Reference |
| MZ1 | BRD4 (BD2) | VH032 | 25 nM | 4.2 | TR-FRET | [19] |
| AT1 | BRD4 (BD1) | VH032 | 4.9 nM | 28 | TR-FRET | [19] |
Experimental Protocols
In Vitro Pull-down Assay for Ternary Complex Formation
This assay provides a qualitative or semi-quantitative assessment of the formation of the E3 ligase:PROTAC:substrate ternary complex.[20][21]
Methodology:
-
Protein Expression and Purification: Express and purify recombinant VHL-EloB-EloC (VCB) complex, the target protein (POI), and an appropriate tagged version of one of the proteins (e.g., His-tagged POI).
-
Incubation: In a microcentrifuge tube, incubate the purified His-tagged POI with the PROTAC of interest at various concentrations for 1-2 hours at 4°C in an appropriate binding buffer.
-
Addition of VCB: Add the purified VCB complex to the mixture and incubate for another 1-2 hours at 4°C.
-
Pull-down: Add nickel-NTA agarose (B213101) beads to the mixture and incubate for 1 hour at 4°C to capture the His-tagged POI and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer containing a high concentration of imidazole.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VHL and the POI to detect the presence of the ternary complex.
Cellular Degradation Assay using Western Blotting
This is a standard method to quantify the extent of POI degradation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC molecule for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
The VHL E3 ligase has emerged as a highly versatile and effective target for the development of PROTACs. A thorough understanding of its mechanism of action, from its natural role in HIF-1α regulation to its co-option in targeted protein degradation, is paramount for researchers in this field. The quantitative characterization of ligand binding, ternary complex formation, and cellular degradation, coupled with robust experimental validation, will continue to drive the design of next-generation protein degraders with improved potency, selectivity, and therapeutic potential.
References
- 1. Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 3. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ubiquitin pathway in VHL cancer syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 21. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S,R,S)-AHPC-Me-C7 Ester in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and application of (S,R,S)-AHPC-Me-C7 ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a revolutionary approach in drug discovery, aiming to eliminate disease-causing proteins rather than merely inhibiting them. This compound serves as a crucial E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins of interest.
Core Concepts in PROTAC Technology
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is an example of a pre-formed building block that simplifies the synthesis of VHL-based PROTACs. It consists of the (S,R,S)-AHPC-Me moiety, a potent VHL ligand, connected to a C7 ester linker. This linker can be readily modified to attach a ligand for a specific protein of interest, thereby generating a functional PROTAC molecule.
Signaling Pathway of VHL-based PROTACs
The mechanism of action for a PROTAC utilizing a VHL ligand like this compound involves a series of orchestrated intracellular events, as depicted in the following signaling pathway diagram.
Caption: PROTAC-mediated protein degradation pathway.
Application in BCL-XL Degradation
A prominent application of VHL-recruiting PROTACs is in the targeted degradation of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers. The PROTAC degrader DT2216, which is synthesized from a precursor related to this compound, has demonstrated potent and selective degradation of BCL-XL.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the BCL-XL PROTAC degrader, DT2216.
Table 1: In Vitro Degradation and Cytotoxicity of DT2216 [2][3]
| Cell Line | Target Dependency | DC50 (nM) | Dmax (%) | EC50 (nM) |
| MOLT-4 (T-ALL) | BCL-XL | 63 | 90.8 | 52 |
| RS4;11 (B-ALL) | BCL-2/BCL-XL | - | - | 211.7 |
| Human Platelets | BCL-XL | >3000 | 26 | >3000 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. EC50: Half-maximal effective concentration for cytotoxicity.
Table 2: In Vivo Antitumor Efficacy of DT2216 in a MOLT-4 Xenograft Model [2]
| Treatment Group | Dose and Schedule | Tumor Volume Reduction (%) |
| Vehicle | - | 0 |
| DT2216 | 15 mg/kg, i.p., weekly | Significant Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of PROTACs. The following sections provide an overview of key experimental protocols adapted from studies on the BCL-XL degrader DT2216.[2][4][5]
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., BCL-XL) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTS Assay)
This assay measures the cytotoxic effect of the PROTAC on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the induction of apoptosis.
-
Cell Treatment: Treat cells with the PROTAC at concentrations around its EC50 value for a defined time (e.g., 24 hours).
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature and analyze by flow cytometry. Annexin V positive cells are considered apoptotic.
In Vivo Xenograft Model
This protocol evaluates the antitumor efficacy of the PROTAC in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MOLT-4) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC (e.g., DT2216 at 15 mg/kg) and vehicle control via a suitable route (e.g., intraperitoneal injection) according to a defined schedule (e.g., once weekly).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm target degradation).
Experimental Workflow
The development and evaluation of a PROTAC, from initial design to in vivo testing, follows a structured workflow.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
This compound and similar VHL ligand-linker conjugates are indispensable tools in the advancement of PROTAC technology. They provide a streamlined approach to the synthesis of potent and selective protein degraders. The successful development of BCL-XL degraders like DT2216 underscores the therapeutic potential of this strategy, offering a pathway to target previously "undruggable" proteins and overcome the limitations of traditional inhibitors. Rigorous in vitro and in vivo characterization, following detailed experimental protocols, is paramount to advancing these promising molecules from the laboratory to clinical applications.
References
- 1. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BCLXL PROTAC degrader DT2216 targets secondary plasma cell leukemia addicted to BCLXL for survival [frontiersin.org]
A Technical Guide to the Discovery and Synthesis of BCL-XL-Targeting PROTACs Utilizing an (S,R,S)-AHPC-Me-C7 Ester Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) that target the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. A key component of these PROTACs is the (S,R,S)-AHPC-Me-C7 ester, a linker that connects the BCL-XL ligand to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the scientific rationale, experimental protocols, and key data associated with the development of the pioneering BCL-XL degrader, DT2216.
Introduction: Overcoming the Therapeutic Challenges of BCL-XL Inhibition
BCL-XL is a well-validated target in oncology due to its role in preventing apoptosis in cancer cells. However, the clinical development of BCL-XL inhibitors, such as ABT-263 (Navitoclax), has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia.[1] This is because platelets are highly dependent on BCL-XL for their survival.
To address this limitation, a novel therapeutic strategy was devised using PROTAC technology. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The discovery of the BCL-XL-targeting PROTAC, DT2216, was based on the observation that the VHL E3 ligase is poorly expressed in platelets compared to many cancer cell lines.[1][2] By designing a PROTAC that recruits VHL to BCL-XL, it was hypothesized that selective degradation of BCL-XL could be achieved in cancer cells while sparing platelets, thereby mitigating the dose-limiting toxicity.[1] The this compound was utilized as a key component of the linker in the synthesis of DT2216.
Synthesis of the BCL-XL PROTAC Degrader (DT2216)
The synthesis of DT2216 involves the conjugation of a BCL-XL ligand (derived from ABT-263) to a VHL ligand via a linker containing the this compound moiety. While the precise, multi-step synthesis of the this compound itself is proprietary and not fully detailed in the primary literature, its incorporation into the final PROTAC molecule has been described. The general synthetic scheme involves the chemical coupling of the BCL-XL inhibitor, the linker, and the VHL ligand.[3]
A negative control compound, DT2216NC, which contains an inactive VHL ligand that does not bind to VHL, was also synthesized to demonstrate that the degradation activity of DT2216 is VHL-dependent.[2]
Quantitative Biological Activity
The biological activity of DT2216 has been extensively characterized in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from the seminal publication by Khan et al. in Nature Medicine (2019).
| Cell Line | Efficacy Metric | DT2216 | ABT-263 | Reference |
| MOLT-4 (T-ALL) | DC50 (nM) | 63 | N/A | [2] |
| MOLT-4 (T-ALL) | Dmax (%) | 90.8 | N/A | [2] |
| Human Platelets | DC50 (µM) | > 3 | N/A | [2] |
| MOLT-4 (T-ALL) | IC50 (nM) | ~75 | ~212 | [4] |
| Human Platelets | IC50 (µM) | > 3 | ~0.015 | [2][4] |
| RS4;11 (B-ALL) | IC50 (nM) | ~211 | ~42 | [4] |
| H929 (Multiple Myeloma) | Cytotoxicity | Not cytotoxic | N/A | [5] |
| H146 (SCLC) | BCL-XL Degradation | Yes | N/A | [2] |
Table 1: In Vitro Efficacy and Selectivity of DT2216. DC50: half-maximal degradation concentration; Dmax: maximum degradation; IC50: half-maximal inhibitory concentration; N/A: Not Applicable; T-ALL: T-cell acute lymphoblastic leukemia; B-ALL: B-cell acute lymphoblastic leukemia; SCLC: Small-cell lung cancer.
| Animal Model | Treatment | Outcome | Reference |
| MOLT-4 Xenograft | DT2216 (15 mg/kg, every 4 days) | Tumor growth inhibition | [6] |
| T-ALL PDX | DT2216 | Inhibition of tumor growth | [7] |
| MyLa TCL Xenograft | DT2216 | Effective against xenografts without significant thrombocytopenia | [1] |
Table 2: In Vivo Antitumor Activity of DT2216. PDX: Patient-derived xenograft; TCL: T-cell lymphoma.
Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize the activity of DT2216.
Cell Viability (MTS) Assay
-
Seed suspension cells (5x104 to 1x105) in a 96-well plate.[8]
-
Treat cells with increasing concentrations of DT2216 or the control compound, ABT-263, for 48 or 72 hours.[8][9]
-
Prepare a fresh solution of MTS reagent (2 mg/mL stock) supplemented with Phenazine methosulfate (PMS) (0.92 mg/mL stock) in a 20:1 ratio.[2]
-
Add 20 µL of the MTS/PMS mixture to each well.[2]
-
Incubate the plate for four hours at 37°C in a 5% CO2 incubator.[2]
-
Record the absorbance at 490 nm using a plate reader.[2]
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[9]
Western Blotting for Protein Degradation
-
Seed cells in appropriate culture dishes and treat with the indicated concentrations of DT2216 for the desired time (e.g., 16 hours).[2]
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% (w/v) non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against BCL-XL, BCL-2, MCL-1, and a loading control (e.g., β-actin) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Perform densitometric analysis of the protein bands using software such as ImageJ to quantify protein degradation.[7]
In Vivo Xenograft Studies
-
Sublethally irradiate immunodeficient mice (e.g., NSG mice) 24 hours prior to tumor cell inoculation.[2]
-
Inject cancer cells (e.g., 1 x 106 MOLT-4 cells) intravenously or subcutaneously into the mice.[2]
-
Monitor tumor engraftment and randomize mice into treatment and control groups.
-
Administer DT2216 (e.g., 15 mg/kg intraperitoneally every 4 days) or vehicle control.[6]
-
Monitor tumor growth and the health of the mice, including body weight and platelet counts.[1]
-
At the end of the study, euthanize the mice and collect tissues for further analysis.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of DT2216-mediated BCL-XL degradation and a general experimental workflow for its evaluation.
Caption: Mechanism of DT2216-induced BCL-XL degradation and apoptosis.
Caption: A generalized workflow for the evaluation of a BCL-XL PROTAC degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (S,R,S)-AHPC-Me-C7 Ester as a Core Component of the BCL-XL PROTAC Degrader DT2216
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell lymphoma-extra large (BCL-XL) is a critical anti-apoptotic protein and a well-validated target in oncology. However, the clinical utility of BCL-XL inhibitors has been hampered by on-target toxicity, primarily severe thrombocytopenia, due to the essential role of BCL-XL in platelet survival. Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this limitation. This technical guide details the use of the (S,R,S)-AHPC-Me-C7 ester, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, in the development of DT2216, a first-in-class selective BCL-XL degrader. DT2216 leverages the differential expression of the VHL E3 ligase between cancer cells and platelets to achieve potent, selective BCL-XL degradation and anti-tumor activity while sparing platelets. This document provides a comprehensive overview of the mechanism of action, quantitative performance data, and detailed experimental protocols for the evaluation of this innovative therapeutic modality.
Introduction: The PROTAC Approach to Targeting BCL-XL
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A PROTAC consists of two key moieties connected by a linker: one that binds to the target protein (in this case, BCL-XL) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The rationale behind developing a BCL-XL PROTAC stems from the observation that the VHL E3 ligase is minimally expressed in platelets but highly expressed in many cancer cells.[1][2] By designing a PROTAC that utilizes a VHL ligand, it is possible to selectively trigger BCL-XL degradation in tumor cells, thereby inducing apoptosis, while leaving platelets largely unaffected. The this compound serves as a crucial building block, providing the VHL-binding motif and a linker attachment point for the synthesis of such a selective degrader, DT2216.[1]
Mechanism of Action of DT2216
The BCL-XL PROTAC degrader, DT2216, functions by forming a ternary complex between BCL-XL and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BCL-XL. The poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of DT2216 to induce the degradation of multiple BCL-XL proteins, leading to potent and sustained downstream pro-apoptotic signaling.
Caption: Mechanism of DT2216-mediated BCL-XL degradation.
Quantitative Data
The efficacy of the BCL-XL degrader DT2216, synthesized using the this compound linker-ligand, has been quantified across various cancer cell lines. The data below summarizes its degradation potency and cytotoxic activity.
Table 1: In Vitro Degradation and Viability Data for DT2216
| Cell Line | Cancer Type | BCL-XL DC₅₀ (nM) | BCL-XL Dₘₐₓ (%) | Cell Viability EC₅₀ (nM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 63 | 90.8 | 52 | [1] |
| MyLa | T-cell Lymphoma | - | - | < 10 | |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | - | - | 211.7 | |
| Human Platelets | - | No significant degradation up to 3 µM | - | > 10,000 | [1] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. EC₅₀: Half-maximal effective concentration.
Signaling Pathways
BCL-XL is a central node in the intrinsic apoptosis pathway. By sequestering pro-apoptotic proteins like BIM, BAK, and BAX, BCL-XL prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in caspase activation and programmed cell death. The degradation of BCL-XL by DT2216 liberates these pro-apoptotic factors, tipping the cellular balance towards apoptosis.
Caption: BCL-XL's role in the intrinsic apoptosis pathway and its disruption by DT2216.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DT2216.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of DT2216 on cancer cells and platelets.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of DT2216 or control compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Preparation: Prepare the MTS reagent by mixing a 2 mg/mL stock solution of MTS with a 0.92 mg/mL stock solution of phenazine (B1670421) methosulfate (PMS) at a 20:1 ratio.[1]
-
Reagent Addition: Add 20 µL of the freshly prepared MTS/PMS solution to each well.[1]
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine EC₅₀ values using non-linear regression analysis.
Western Blotting for BCL-XL Degradation
This protocol is used to quantify the degradation of BCL-XL and other proteins of interest.
-
Cell Treatment: Plate cells and treat with various concentrations of DT2216 for the desired time (e.g., 16 hours).
-
Cell Lysis: Harvest cells and lyse them on ice for 40 minutes in a buffer containing 0.5% NP-40 and protease/phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-XL, BCL-2, MCL-1, VHL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the extent of protein degradation relative to the loading control.
Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the BCL-XL-DT2216-VHL ternary complex.
-
Cell Transfection (Optional): For enhanced detection, cells (e.g., HEK293T) can be transiently transfected with tagged versions of BCL-XL and VHL (e.g., Flag-BCL-XL and HA-VHL).
-
Cell Treatment: Treat cells with DT2216 or vehicle control for a specified time (e.g., 4 hours).
-
Cell Lysis: Lyse cells in a digitonin-based buffer (e.g., 1% digitonin) to preserve protein-protein interactions.[2]
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against one of the complex components (e.g., anti-Flag for tagged BCL-XL or an endogenous BCL-XL antibody) overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-HA for tagged VHL or an endogenous VHL antibody).
In Vivo Xenograft Studies
This protocol outlines the methodology for evaluating the anti-tumor efficacy of DT2216 in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., 8-week-old NSG mice).[1]
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., 5 x 10⁶ MOLT-4 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer DT2216 (e.g., 15 mg/kg, intraperitoneally, once weekly) and a vehicle control.[1]
-
Efficacy Assessment: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Studies: At specified time points, tumors can be harvested to assess BCL-XL degradation by western blotting.
-
Toxicity Assessment: Collect blood samples to monitor platelet counts.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a BCL-XL PROTAC degrader like DT2216.
Caption: A streamlined workflow for the preclinical assessment of BCL-XL PROTACs.
Conclusion
The use of the this compound as a key component in the BCL-XL PROTAC degrader DT2216 represents a significant advancement in the quest for safer and more effective cancer therapeutics. By exploiting the differential expression of the VHL E3 ligase, DT2216 achieves potent and selective degradation of BCL-XL in cancer cells while sparing platelets, thereby mitigating the dose-limiting thrombocytopenia associated with previous BCL-XL inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working on targeted protein degradation and novel cancer therapies. The principles outlined here may also be applicable to the development of other tissue-selective PROTACs for a range of challenging drug targets.
References
A Technical Guide to PROTAC-mediated Degradation of BCL-XL
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to target B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein. Overexpression of BCL-XL is a known driver of tumorigenesis and resistance to chemotherapy, making it a prime target for novel cancer therapeutics.[1] This document details the mechanism of action, design principles, and therapeutic potential of BCL-XL PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction: The Rationale for Targeting BCL-XL with PROTACs
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, including BCL-XL, BCL-2, and MCL-1, prevent programmed cell death by sequestering pro-apoptotic proteins like BAX and BAK.[2] Dysregulation of these proteins is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to treatment.[2]
While small molecule inhibitors targeting BCL-XL, such as ABT-263 (Navitoclax), have been developed, their clinical utility is often limited by on-target toxicities, most notably thrombocytopenia (a reduction in platelet count), as platelets are highly dependent on BCL-XL for their survival.[1][3]
PROTACs offer an innovative solution to this challenge. These bifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, BCL-XL), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
A key advantage of the PROTAC approach for targeting BCL-XL is the potential for tissue selectivity. By choosing an E3 ligase that is minimally expressed in platelets, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), it is possible to induce BCL-XL degradation in cancer cells while sparing platelets, thereby mitigating the dose-limiting toxicity of traditional inhibitors.[1][2]
Mechanism of Action of BCL-XL PROTACs
The catalytic mechanism of a BCL-XL PROTAC involves a series of steps that culminate in the selective degradation of the BCL-XL protein.
-
Binding to BCL-XL and E3 Ligase: The PROTAC molecule simultaneously binds to a BCL-XL protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ternary Complex Formation: The formation of this BCL-XL:PROTAC:E3 ligase complex is a critical step, bringing the target protein into close proximity with the E3 ligase.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BCL-XL protein.
-
Proteasomal Degradation: The polyubiquitinated BCL-XL is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can bind to another BCL-XL protein, acting in a catalytic manner.
This process ultimately leads to a reduction in the cellular levels of BCL-XL, thereby sensitizing cancer cells to apoptosis.
BCL-XL Signaling Pathway in Apoptosis
BCL-XL exerts its anti-apoptotic function by sequestering the pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This blocks the release of cytochrome c, a key event in the activation of the caspase cascade that executes apoptosis. The degradation of BCL-XL by PROTACs frees BAX and BAK, allowing them to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent apoptosis.
Quantitative Data for BCL-XL PROTACs
Several BCL-XL-targeting PROTACs have been developed and characterized. The following tables summarize key quantitative data for some of the most well-documented examples.
Table 1: In Vitro Degradation and Cytotoxicity of BCL-XL PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50/EC50 (nM) | Citation(s) |
| DT2216 | ABT-263 | VHL | MOLT-4 | ~27.2 | >90 | 52 | [1][2][5] |
| PZ703b | ABT-263 | VHL | MOLT-4 | <10 | >95 | ~10 | [2] |
| XZ739 | ABT-263 | CRBN | MOLT-4 | 2.5 | >95 | ~20 | [1][6] |
| PP5 | ABT-263 | VHL | MOLT-4 | 27.2 | >90 | 32.1 | [2] |
| AN-1 | ABT-263 | MDM2 | Glioblastoma Stem Cells | Not Reported | Substantial Degradation | Not Reported | [7] |
| AN-2 | ABT-263 | MDM2 | Glioblastoma Stem Cells | Not Reported | Substantial Degradation | Not Reported | [7] |
| BMM4 | ABT-263 | MDM2 | U87 | Not Reported | Substantial Degradation at 10 µM | Not Reported | [8][9] |
| SIAIS361034 | ABT-263 derivative | CRBN | NIH-3T3 | Not Reported | Substantial Degradation | Not Reported | [10] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50/EC50: Concentration for 50% inhibition of cell viability.
Table 2: Binding Affinities of BCL-XL PROTACs and their Warheads
| Compound | Target Protein | Binding Affinity (Ki, nM) | Assay Method | Citation(s) |
| SIAIS361034 | BCL-XL | 37.27 | Fluorescence Polarization | [10] |
| SIAIS361034 | BCL-2 | 15.09 | Fluorescence Polarization | [10] |
| ABT-263 | BCL-XL | <1 | Not Specified | [1][2] |
| ABT-263 | BCL-2 | <1 | Not Specified | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of BCL-XL PROTACs.
Western Blotting for BCL-XL Degradation
Objective: To quantify the reduction in BCL-XL protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BCL-XL PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[1][2]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using software such as ImageJ. Normalize the BCL-XL band intensity to a loading control (e.g., β-actin or GAPDH). The percentage of remaining BCL-XL is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of BCL-XL PROTACs on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).[2][5] Include a vehicle control.
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a non-linear regression analysis.
Ternary Complex Formation Assay (HTRF or AlphaLISA)
Objective: To confirm the formation of the BCL-XL:PROTAC:E3 ligase ternary complex.
Protocol (Example using HTRF):
-
Reagent Preparation: Prepare solutions of tagged BCL-XL (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), and the PROTAC at various concentrations.
-
Assay Plate Preparation: Add the PROTAC dilutions to a 384-well assay plate.
-
Protein Addition: Add the tagged BCL-XL and E3 ligase proteins to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for complex formation.[10]
-
Detection Reagent Addition: Add HTRF detection reagents (e.g., anti-His-Eu3+ and anti-GST-d2).
-
Final Incubation: Incubate the plate for a longer period (e.g., 2 hours) at room temperature.[10]
-
HTRF Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.
Conclusion and Future Directions
PROTAC-mediated degradation of BCL-XL represents a promising therapeutic strategy to overcome the limitations of traditional BCL-XL inhibitors. By leveraging the differential expression of E3 ligases between cancer cells and platelets, BCL-XL PROTACs have demonstrated the potential for potent anti-tumor activity with a significantly improved safety profile. The continued development of novel PROTACs with optimized linkers and E3 ligase recruiters, along with a deeper understanding of the structural basis of ternary complex formation, will be crucial for advancing this therapeutic modality into the clinic. Furthermore, exploring the application of BCL-XL PROTACs in combination with other anti-cancer agents may unlock synergistic effects and provide more durable responses for patients with BCL-XL-dependent malignancies.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Potent and Selective BCL-XL Inhibitors and PROTAC Compounds as Potential Cancer Treatment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53 – ScienceOpen [scienceopen.com]
- 9. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]
VHL-based PROTACs in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein through the cell's own ubiquitin-proteasome system (UPS).[1][2] This guide provides a comprehensive technical overview of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key player in this targeted protein degradation strategy. VHL-based PROTACs have shown significant promise in degrading a wide array of oncoproteins, including those previously considered "undruggable."[1]
Mechanism of Action: The VHL-PROTAC-Target Ternary Complex
VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a linker connecting the two.[2] The fundamental mechanism of action involves the formation of a ternary complex between the PROTAC, the target protein, and the VHL E3 ligase complex.[3] This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data on VHL-based PROTACs
The efficacy of VHL-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%. The maximum degradation achieved is denoted as Dmax.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | IC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | ARD-266 | LNCaP | 0.2-1 | - | >95 | [5][6] |
| Androgen Receptor (AR) | ARD-266 | VCaP | 0.2-1 | - | >95 | [5][6] |
| Androgen Receptor (AR) | ARD-266 | 22Rv1 | 0.2-1 | - | >95 | [5][6] |
| BCR-ABL | SIAIS178 | K562 | 8.5 | 24 | - | [7] |
| BRD4 | 139 | PC3 | 3.3 | - | 97 | [8] |
| BRD4 | 139 | EOL-1 | 0.87 | - | 96 | [8] |
| EGFRL858R/T790M/C797S | PROTAC EGFR degrader 14 | - | ~2.9 | - | 93.1 | [9] |
| EGFRdel19 | P3 | HCC827 | 0.51 | 0.83 | - | [1] |
| EGFRL858R/T790M | P3 | H1975 | 126.2 | 203.01 | - | [1] |
| KRASG12C | LC-2 | NCI-H2030 | 590 ± 200 | - | ~75 | [10] |
| KRASG12C | LC-2 | MIA PaCa-2 | 320 ± 80 | - | ~75 | [10] |
| p38α | NR-11c | Breast Cancer Cell Lines | - | - | Potent Degradation | [11] |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the VHL-based PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Denature the proteins by boiling and then separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Viability Assay
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and survival.
Methodology (CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the VHL-based PROTAC or vehicle control.[13]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).[14]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well to induce cell lysis and initiate the luminescent reaction.[14]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the POI-PROTAC-VHL ternary complex.
Methodology:
-
Cell Treatment: Culture cells and treat them with the VHL-based PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[3]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[3]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase. Then, add Protein A/G agarose (B213101) beads to pull down the VHL complex and any interacting proteins.[3]
-
Washing: Wash the beads to remove non-specifically bound proteins.[3]
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the target protein. The presence of the target protein in the VHL immunoprecipitate confirms the formation of the ternary complex.[3]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, the purified target protein, ubiquitin, ATP, and the VHL-based PROTAC.[15]
-
Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination process to occur.
-
Reaction Termination and Analysis: Stop the reaction and analyze the products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.[15]
Signaling Pathways Targeted by VHL-based PROTACs
VHL-based PROTACs have been successfully developed to target key oncoproteins involved in various cancer-driving signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in several cancers, including non-small cell lung cancer. VHL-based PROTACs have been designed to target and degrade mutant forms of EGFR, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[1][16]
BET Protein Signaling
Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a critical role in the transcription of key oncogenes like c-Myc. VHL-based PROTACs targeting BET proteins induce their degradation, leading to the downregulation of oncogenic gene expression and subsequent anti-proliferative effects in various cancers.[13][]
Androgen Receptor (AR) Signaling
The androgen receptor is a key driver of prostate cancer. While AR antagonists are a mainstay of treatment, resistance often develops. VHL-based PROTACs can effectively degrade the AR protein, offering a promising strategy to overcome resistance and suppress AR-driven tumor growth in castration-resistant prostate cancer.[5][6][18]
BCR-ABL Signaling
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Although tyrosine kinase inhibitors are effective, resistance can emerge. VHL-based PROTACs have been developed to degrade the BCR-ABL oncoprotein, providing a novel therapeutic approach for CML.[19][20]
Conclusion
VHL-based PROTACs represent a powerful and versatile platform for targeted protein degradation in cancer therapy. Their ability to catalytically eliminate oncoproteins, including those that are difficult to target with conventional inhibitors, holds immense therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the design, evaluation, and clinical translation of this promising class of anti-cancer agents. Continued research into novel VHL ligands, linker optimization, and the identification of new cancer-relevant targets will further expand the impact of VHL-based PROTACs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Collection - Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC Linker Composition: Design, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3][4][5] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][7] The PROTAC is then released to act catalytically, enabling substoichiometric degradation of the target.[1][7]
While the two ligands provide specificity, the linker is far from a passive spacer.[2][8] Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and drug-like properties.[4][5][9][10] A well-designed linker stabilizes the ternary complex, dictates the relative orientation of the POI and E3 ligase for efficient ubiquitination, and significantly influences crucial physicochemical properties such as solubility and cell permeability.[1][11][12] Consequently, linker optimization has become a central focus in the rational design of potent and bioavailable PROTAC degraders.[4][5][10]
dot digraph "PROTAC_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", label="PROTAC-Mediated Protein Degradation Pathway", fontcolor="#202124", fontsize=16, labelloc="t", width="7.9", height="5.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes PROTAC [label="PROTAC\n(Warhead-Linker-E3 Ligand)", fillcolor="#F1F3F4", shape=ellipse]; POI [label="Protein of Interest\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., VHL, CRBN)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Ternary_Complex [label="POI-PROTAC-E3\nTernary Complex", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Ub [label="Ubiquitin\n(Ub)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; Poly_Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degraded_Fragments [label="Degraded Peptides", fillcolor="#F1F3F4", shape=ellipse];
// Edges PROTAC -> Ternary_Complex [label="Binds POI & E3", dir=both, color="#202124"]; POI -> Ternary_Complex [style=dashed]; E3_Ligase -> Ternary_Complex [style=dashed]; Ternary_Complex -> Poly_Ub_POI [label="Ubiquitination", color="#EA4335"]; Ub -> Ternary_Complex [label="Recruits Ub"]; Poly_Ub_POI -> Proteasome [label="Recognition", color="#34A853"]; Proteasome -> Degraded_Fragments [label="Degradation"]; Ternary_Complex -> PROTAC [label="Release &\nRecycle", style=dashed, color="#FBBC05", constraint=false];
// Rank alignment {rank=same; POI; E3_Ligase;} {rank=same; PROTAC;} {rank=same; Ternary_Complex;} {rank=same; Poly_Ub_POI;} {rank=same; Proteasome;} {rank=same; Degraded_Fragments;} } /dot
Caption: The PROTAC-mediated protein degradation pathway.
Core Composition and Linker Types
The chemical nature of the linker is a key variable in PROTAC design, influencing everything from ternary complex stability to pharmacokinetics. Linkers are broadly classified based on their flexibility and chemical composition.[1][2][]
Flexible Linkers
Flexible linkers are the most common type, particularly in early-stage PROTAC development, due to their synthetic accessibility and the conformational freedom they provide.[1][14] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[1]
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point.[1] They offer significant flexibility but can increase lipophilicity, potentially reducing solubility and bioavailability.[1][2] Approximately 30% of linkers in published degraders consist solely of alkyl chains.[9]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are the most prevalent motif, found in over 50% of reported PROTACs.[3][9] The ether oxygens in the PEG backbone improve hydrophilicity and solubility.[1][2][3][11] The ease of synthesizing PEG chains of various lengths makes them ideal for systematically optimizing linker length.[3] However, they can sometimes lead to reduced metabolic stability.[2]
While advantageous for initial screening, high flexibility can also be a drawback, leading to an entropic penalty upon binding that may decrease the stability of the ternary complex.[1]
Rigid Linkers
To overcome the limitations of flexible linkers, researchers increasingly incorporate rigid structural motifs.[1] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially improving selectivity.[1][15]
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are commonly used to constrain the linker's conformation.[1][2][9] These moieties are often found in clinically advanced PROTACs (e.g., ARV-110, ARV-471) as they can enhance cell permeability and metabolic stability.[14][16]
-
Aromatic Systems & Alkynes: Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") introduce planarity and conformational restriction.[1][9][] Triazole rings are particularly stable to metabolism and their synthesis is highly efficient.[2][]
The main challenge with rigid linkers is that their lack of flexibility can make it more difficult to achieve a productive ternary complex geometry, often requiring more extensive synthetic optimization.[1]
dot digraph "Linker_Types" { graph [bgcolor="#FFFFFF", fontcolor="#202124", fontsize=16, labelloc="t", rankdir=TB, width="7.9"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#5F6368"];
// Main Category Linker [label="PROTAC Linker Composition", fillcolor="#F1F3F4", shape=folder];
// Sub-categories Flexible [label="Flexible Linkers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rigid [label="Rigid Linkers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functional [label="Functional ('Smart') Linkers", fillcolor="#FBBC05", fontcolor="#202124"];
// Flexible Linker Types Alkyl [label="Alkyl Chains", fillcolor="#FFFFFF", fontcolor="#202124"]; PEG [label="PEG Chains", fillcolor="#FFFFFF", fontcolor="#202124"];
// Rigid Linker Types Cyclic [label="Cyclic (Piperazine/Piperidine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Aromatic [label="Aromatic / Alkynes", fillcolor="#FFFFFF", fontcolor="#202124"]; Triazole [label="Triazoles (Click Chemistry)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Functional Linker Types Photoswitch [label="Photoswitchable (e.g., Azobenzene)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavable [label="Photocleavable / Self-Immolative", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Linker -> Flexible; Linker -> Rigid; Linker -> Functional;
Flexible -> Alkyl; Flexible -> PEG;
Rigid -> Cyclic; Rigid -> Aromatic; Rigid -> Triazole;
Functional -> Photoswitch; Functional -> Cleavable; } /dot
Caption: A classification of common PROTAC linker types.
Functional ("Smart") Linkers
An emerging area of research involves linkers with additional functionalities that allow for spatiotemporal control over PROTAC activity.[1][] These include photoswitchable linkers containing moieties like azobenzene (B91143) that can change conformation upon light exposure, and photocleavable or self-immolative linkers that provide another mechanism for controlled activation.[1]
Quantitative Analysis of Linker Properties
The optimization of a PROTAC is an empirical process where linker properties are systematically varied to achieve maximal degradation.[] The length of the linker is one of the most critical parameters.[8][10][12] A linker that is too short can cause steric clashes, preventing ternary complex formation, while a linker that is too long may fail to bring the POI and E3 ligase into sufficient proximity for ubiquitination.[10][12][18]
The following table summarizes quantitative data from various studies, illustrating the impact of linker length and composition on degradation efficiency, typically measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation level).[19]
| Target Protein | E3 Ligase | Linker Type / Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Cell Line | Observations & Reference |
| TBK1 | VHL | PEG/Alkyl, 12-29 atoms | 3 nM (for 21-atom) | >95% (for 21-atom) | Not Specified | Degradation observed only with linkers ≥12 atoms. Potency decreased at 29 atoms (DC₅₀ = 292 nM).[9] |
| BTK | CRBN | PEG, ≥ 4 units | 1-40 nM | Not Specified | Ramos | Longer linkers lacked positive cooperativity but were still potent degraders.[9] |
| ERα | VHL | Alkyl, 16 atoms | ~10 µM (IC₅₀) | ~75% | MCF7 | A 16-atom linker was found to be optimal for degradation efficacy in this specific system.[20][21] |
| BRD4 | VHL | PEG, 3 units | ~18 nM | >98% | HeLa | The PEG linker was crucial for forming stabilizing interactions with VHL.[22] |
| EGFR/HER2 | CRBN | PEG/Alkyl | Not Specified | Not Specified | OVCAR8 | Extension of the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[9] |
Note: DC₅₀ and Dₘₐₓ values are highly system-dependent and can vary based on the specific ligands, cell line, and experimental conditions used.
Experimental Protocols for Linker Evaluation
A systematic evaluation of PROTAC linker variants requires a suite of robust biochemical, biophysical, and cell-based assays.
dot digraph "Experimental_Workflow" { graph [splines=curved, bgcolor="#FFFFFF", fontcolor="#202124", fontsize=16, labelloc="t", rankdir=TB, width="7.9"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#5F6368", arrowhead=normal, style=solid];
// Nodes Synthesis [label="1. PROTAC Synthesis\n(Vary Linker)", fillcolor="#F1F3F4", shape=cylinder]; Biochem [label="2. Biochemical & Biophysical Assays", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Binary [label="Binary Binding\n(SPR, ITC, FP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ternary [label="Ternary Complex Formation\n(SPR, TR-FRET)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular [label="3. Cell-Based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; Permeability [label="Cell Permeability\n(PAMPA, Caco-2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="Target Degradation\n(Western Blot, In-Cell Western, HTRF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Toxicity [label="Cell Viability / Toxicity\n(MTS, LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Optimization [label="4. Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon];
// Edges Synthesis -> Biochem; Biochem -> Binary [dir=none]; Biochem -> Ternary [dir=none]; Biochem -> Cellular; Cellular -> Permeability [dir=none]; Cellular -> Degradation [dir=none]; Cellular -> Toxicity [dir=none]; Cellular -> Optimization; Optimization -> Synthesis [label="Iterative Design", style=dashed, color="#FBBC05", constraint=false]; } /dot
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
PROTAC Synthesis
The synthesis of a PROTAC library with varying linkers is the initial step. Efficient synthetic strategies are crucial.[22]
-
Methodology: A modular approach is common. Pre-synthesized or commercially available E3 ligase ligands functionalized with a linker handle are coupled to the POI ligand.[9] "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final ligation step, allowing for the rapid assembly of diverse PROTAC libraries.[7][9][]
-
Characterization: Following synthesis and purification (e.g., by HPLC), the identity and purity of each PROTAC must be confirmed, typically by LC-MS and NMR.[7]
Biophysical Characterization of Ternary Complex Formation
Directly measuring the formation and stability of the ternary complex provides critical insight into linker performance.[12]
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the biotinylated target protein (POI) on a streptavidin-coated sensor chip.
-
Inject a saturating concentration of the E3 ligase to monitor for any direct protein-protein interaction.
-
In separate cycles, inject varying concentrations of the PROTAC alone to measure binary binding kinetics to the POI.
-
To measure ternary complex formation, inject varying concentrations of the PROTAC pre-incubated with a constant, saturating concentration of the E3 ligase.
-
The difference in binding response between the PROTAC alone and the PROTAC + E3 ligase mixture indicates ternary complex formation. Data is fit to kinetic models to determine association/dissociation rates and affinity (Kᴅ).
-
Cellular Target Degradation Assays
The ultimate measure of a PROTAC's success is its ability to induce degradation of the target protein in a cellular context.
-
Methodology (Western Blotting):
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a disease-relevant line) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[19]
-
Cell Permeability Assays
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. Given that PROTACs often have high molecular weights and violate traditional "rule-of-five" guidelines, assessing permeability is crucial.[1][16]
-
Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
A donor plate is filled with a buffer solution containing the PROTAC.
-
An acceptor plate, containing a filter coated with a lipid layer (e.g., phosphatidylcholine) that mimics a cell membrane, is placed on top of the donor plate.
-
The "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
The effective permeability (Pe) is calculated based on the amount of compound that has crossed the artificial membrane. This provides a measure of passive diffusion.[14]
-
Conclusion and Future Directions
The linker is a pivotal component in PROTAC design, directly governing the molecule's ability to induce protein degradation and its potential as a therapeutic agent. The historical "trial and error" approach to linker design is gradually being replaced by more rational strategies.[4][5][9] Advances in structural biology are providing high-resolution snapshots of ternary complexes, revealing key interactions between the linker and the proteins that can be exploited for rational design.[9][22] Furthermore, computational modeling and molecular dynamics simulations are becoming increasingly powerful tools for predicting favorable linker geometries and ternary complex stability, helping to prioritize synthetic efforts.[5][15][22][23] As our understanding of the complex interplay between linker composition and PROTAC function deepens, the path toward developing highly potent, selective, and orally bioavailable degraders becomes increasingly clear.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of (S,R,S)-AHPC-Me-C7 Ester in BCL-XL PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the (S,R,S)-AHPC-Me-C7 ester, a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of B-cell lymphoma-extra large (BCL-XL), a critical anti-apoptotic protein and a well-validated cancer target. The core of this guide focuses on the biological activity, mechanism of action, and experimental validation of PROTACs incorporating this advanced E3 ligase ligand-linker conjugate.
The this compound serves as a crucial building block for constructing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its application is prominently featured in the development of DT2216, a selective BCL-XL degrader that has demonstrated significant preclinical and clinical potential.
Core Concept: PROTAC-Mediated Degradation of BCL-XL
PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the context of BCL-XL, PROTACs like DT2216 utilize a ligand for BCL-XL (derived from navitoclax), a linker, and a ligand for an E3 ligase. The this compound constitutes the VHL E3 ligase ligand and a portion of the linker.
The primary advantage of this approach is the potential to overcome the dose-limiting toxicity of traditional BCL-XL inhibitors, such as thrombocytopenia (a reduction in platelet count), as platelets have low expression of the VHL E3 ligase.[1][2]
Signaling Pathway of DT2216 Action
The mechanism of action for a PROTAC like DT2216, which is synthesized using a derivative of this compound, involves the formation of a ternary complex between BCL-XL and the VHL E3 ligase complex. This leads to the ubiquitination and proteasomal degradation of BCL-XL, ultimately inducing apoptosis in cancer cells that depend on BCL-XL for survival.
Quantitative Biological Activity of DT2216
The following tables summarize the key quantitative data for the biological activity of DT2216, a PROTAC synthesized with a VHL ligand derived from the (S,R,S)-AHPC core structure.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Viability) | MOLT-4 (T-ALL) | 0.052 µM | [3] |
| DC50 (BCL-XL Degradation) | MOLT-4 (T-ALL) | 63 nM | [4] |
| Dmax (Max. Degradation) | MOLT-4 (T-ALL) | 90.8% | [4] |
In Vivo Activity
| Model | Dosing | Outcome | Reference |
| MOLT-4 Xenograft | 15 mg/kg, i.p., weekly for 60 days | Suppressed tumor growth | [3] |
| T-ALL PDX Models | 15 mg/kg, i.p. | Improved anti-leukemic activity (in combination) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of DT2216 are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding : Seed MOLT-4 cells in 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment : Treat the cells with various concentrations of DT2216 (e.g., 0.001-10 µM) for 72 hours.
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for BCL-XL Degradation
-
Cell Lysis : After treatment with DT2216 for the desired time (e.g., 16 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software to determine the extent of BCL-XL degradation.
In Vivo Tumor Xenograft Studies
-
Animal Model : Utilize immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation : Subcutaneously or intravenously inject a suspension of cancer cells (e.g., 1 x 10^6 MOLT-4 cells) into the mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging.
-
Drug Administration : Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer DT2216 via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., 15 mg/kg, weekly).
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm BCL-XL degradation).
Experimental Workflow for In Vivo Studies
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of a BCL-XL PROTAC Utilizing (S,R,S)-AHPC-Me-C7 Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and biological evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to degrade B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in cancer. The synthesis leverages the commercially available (S,R,S)-AHPC-Me-C7 ester, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. As a primary example, a detailed, multi-step synthesis of a potent BCL-XL PROTAC, PZ703b, is described, which utilizes a similar VHL ligand and a derivative of the BCL-XL/BCL-2 inhibitor Navitoclax (ABT-263) as the warhead. A generalized protocol for the direct coupling of an amine-modified ABT-263 with this compound is also provided. Furthermore, comprehensive protocols for the characterization of the synthesized PROTAC are included, covering assays for BCL-XL degradation, cell viability, and apoptosis induction. The overarching goal of developing BCL-XL PROTACs is to mitigate the on-target thrombocytopenia associated with BCL-XL inhibitors by exploiting the differential expression of the VHL E3 ligase in cancer cells versus platelets.[1][2]
Introduction to BCL-XL PROTACs
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-XL being key survival factors for many cancer cells.[2] Direct inhibition of BCL-XL with small molecules like Navitoclax (ABT-263) has shown therapeutic promise but is hampered by dose-limiting thrombocytopenia, as platelets are highly dependent on BCL-XL for their survival.[2]
PROTACs offer a promising strategy to overcome this limitation. These bifunctional molecules consist of a warhead that binds to the target protein (BCL-XL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By recruiting an E3 ligase like VHL, which is minimally expressed in platelets compared to cancer cells, PROTACs can induce the ubiquitination and subsequent proteasomal degradation of BCL-XL preferentially in tumor cells, thereby sparing platelets.[1][3] This application note details the synthesis and evaluation of a BCL-XL PROTAC.
Signaling Pathway and PROTAC Mechanism of Action
The synthesized PROTAC is designed to induce the degradation of BCL-XL through the ubiquitin-proteasome system. The following diagram illustrates the mechanism of action.
Caption: Mechanism of BCL-XL degradation by a VHL-recruiting PROTAC.
Experimental Protocols
Synthesis of a BCL-XL PROTAC (Illustrative Example: PZ703b)
The following is a detailed, multi-step synthesis for a potent BCL-XL PROTAC, PZ703b, which is based on an ABT-263 warhead and a VHL ligand. This serves as a representative protocol.[3]
Overall Synthetic Scheme:
Caption: General workflow for the synthesis of a BCL-XL PROTAC.
Step-by-Step Protocol (Adapted from the synthesis of PZ703b)[3]:
A detailed multi-step synthesis is provided in the supplementary information of the source publication. The key final step involves the coupling of the modified warhead with the VHL ligand-linker.
Generalized Protocol for Coupling with this compound:
This protocol describes a general procedure for the final coupling step to synthesize a BCL-XL PROTAC using an amine-modified ABT-263 derivative and the commercially available this compound.
-
Dissolve Amine-Modified ABT-263: Dissolve the amine-functionalized ABT-263 derivative (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add Linker-Ligand: To the solution, add this compound (1.1 eq).
-
Add Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) or TBTU, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final BCL-XL PROTAC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocols
1. BCL-XL Degradation Assay (Western Blotting)
This protocol is to determine the ability of the synthesized PROTAC to induce the degradation of BCL-XL in a cellular context.[3][4]
-
Cell Culture: Culture a BCL-XL dependent cell line (e.g., MOLT-4, a human T-cell acute lymphoblastic leukemia cell line) in appropriate media and conditions.
-
Treatment: Seed the cells in 6-well plates and treat with varying concentrations of the BCL-XL PROTAC for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BCL-XL band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
2. Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[3][4]
-
Cell Seeding: Seed cells (e.g., MOLT-4) in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BCL-XL PROTAC and incubate for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the BCL-XL PROTAC at various concentrations for a defined time (e.g., 24 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature and add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Express the results as fold-change in caspase activity compared to the vehicle-treated control.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: BCL-XL Degradation in MOLT-4 Cells
| PROTAC Concentration | % BCL-XL Remaining (Normalized to Vehicle) |
| Vehicle | 100% |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| DC50 |
Table 2: Cytotoxicity of BCL-XL PROTAC in MOLT-4 Cells
| PROTAC Concentration | % Cell Viability (vs. Vehicle) |
| Vehicle | 100% |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM | |
| IC50 |
Table 3: Apoptosis Induction by BCL-XL PROTAC in MOLT-4 Cells
| PROTAC Concentration | Fold Change in Caspase 3/7 Activity (vs. Vehicle) |
| Vehicle | 1.0 |
| 10 nM | |
| 100 nM | |
| 1 µM |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and preclinical evaluation of BCL-XL-targeting PROTACs using readily available reagents like this compound. By following these detailed methodologies, researchers can effectively synthesize novel degraders and characterize their biological activity, contributing to the development of safer and more effective cancer therapeutics. The ability to induce selective degradation of BCL-XL in cancer cells while sparing platelets represents a significant advancement in overcoming the limitations of traditional BCL-XL inhibitors.
References
- 1. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Protocol for Coupling (S,R,S)-AHPC-Me-C7 Ester to an Amine-Functionalized Warhead for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
(S,R,S)-AHPC-Me-C7 ester is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, incorporating a C7 linker with a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for efficient covalent coupling to a primary or secondary amine on a warhead—a ligand for the POI. This application note provides a detailed protocol for the coupling of this compound to an amine-functionalized warhead, a critical step in the synthesis of VHL-based PROTACs. The described methodology is based on established NHS ester-amine coupling chemistry, widely used in bioconjugation and PROTAC development.[1][2][3]
Signaling Pathway: VHL-Mediated Protein Degradation
The von Hippel-Lindau (VHL) protein is a key component of a Cullin-RING E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized by VHL, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions or when VHL is mutated, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. PROTACs utilizing VHL ligands hijack this natural cellular process to degrade a target protein of interest.
Caption: VHL signaling in normoxia versus PROTAC-mediated degradation.
Experimental Protocol
This protocol details the coupling of this compound to a generic amine-containing warhead. The reaction conditions are based on standard NHS ester-amine ligation chemistry.
Materials:
-
This compound
-
Amine-functionalized warhead
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
0.1 M Sodium bicarbonate buffer (pH 8.0-8.5) or Phosphate-buffered saline (PBS)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for reaction monitoring and product characterization
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO.
-
-
Coupling Reaction:
-
To the solution of the amine-functionalized warhead, add TEA or DIPEA (2.0-3.0 equivalents).
-
Slowly add the solution of this compound to the warhead solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by LC-MS until the starting material (amine-functionalized warhead) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate using LC-MS and NMR spectroscopy.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the PROTAC conjugate.
Caption: Workflow for PROTAC synthesis and purification.
Data Presentation
The following table presents representative data for a typical NHS ester-amine coupling reaction to form a PROTAC. The values are illustrative and may vary depending on the specific warhead and reaction conditions.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| This compound | 1.1 equivalents | - |
| Amine-functionalized Warhead | 1.0 equivalent | - |
| Base (DIPEA) | 2.5 equivalents | - |
| Solvent | Anhydrous DMF | - |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | - |
| Reaction Time | 8 hours | LC-MS |
| Results | ||
| Reaction Conversion | >95% | LC-MS |
| Isolated Yield | 60-80% | Gravimetric |
| Purity | >98% | RP-HPLC (UV 254 nm) |
| Characterization | ||
| Identity Confirmation | Expected Mass Observed | LC-MS (ESI+) |
| Structural Confirmation | Consistent with Expected Structure | ¹H and ¹³C NMR |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the coupling of this compound to amine-functionalized warheads for the synthesis of VHL-based PROTACs. The use of standard NHS ester-amine chemistry ensures high reaction conversion and allows for straightforward purification and characterization of the final conjugate. This methodology is a cornerstone for the development of novel PROTAC degraders for therapeutic applications.
References
Cellular Assay Protocols for Monitoring BCL-XL Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein belonging to the BCL-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for initiating the intrinsic apoptosis pathway.[1][2][3] Overexpression of BCL-XL is a common feature in various cancers, contributing to tumor progression and resistance to chemotherapy. Consequently, BCL-XL has emerged as a significant therapeutic target.
The development of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs), has provided a novel and potent strategy to eliminate BCL-XL from cancer cells. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This approach offers a catalytic mode of action and the potential for enhanced selectivity and efficacy compared to traditional inhibitors.
This document provides detailed application notes and protocols for cellular assays designed to monitor the degradation of BCL-XL, with a focus on PROTAC-mediated degradation. These protocols are intended to guide researchers in accurately quantifying BCL-XL protein levels, assessing the downstream cellular consequences of its degradation, and characterizing the mechanism of action of novel BCL-XL degraders.
Data Presentation: Efficacy of BCL-XL Degraders
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of representative BCL-XL PROTACs in various cancer cell lines.
| Degrader | Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| DT2216 | MOLT-4 (T-ALL) | VHL | 63 | >90 | [5] |
| DT2216 | H146 (SCLC) | VHL | ~100 | ~80 | [6] |
| DT2216 | H211 (SCLC) | VHL | ~100 | ~75 | [6] |
| 753b | H146 (SCLC) | VHL | <10 | >90 | [6] |
| 753b | H211 (SCLC) | VHL | <10 | >90 | [6] |
| XZ739 | MOLT-4 (T-ALL) | CRBN | <10 | >90 | [7] |
T-ALL: T-cell acute lymphoblastic leukemia; SCLC: Small-cell lung cancer; VHL: Von Hippel-Lindau; CRBN: Cereblon.
Signaling Pathway and Experimental Workflow
Caption: BCL-XL's role in the intrinsic apoptosis pathway.
Caption: Experimental workflow for BCL-XL degradation assays.
Experimental Protocols
Western Blotting for BCL-XL Quantification
Western blotting is a fundamental technique to quantify the reduction in BCL-XL protein levels following treatment with a degrader.[8][9][10]
Materials:
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-BCL-XL antibody, and a loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL-XL antibody (typically 1:1000 dilution) and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BCL-XL band intensity to the loading control.
-
Flow Cytometry for Apoptosis Analysis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by BCL-XL degradation.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.
-
Flow Cytometer.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Cell Preparation:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Immunoprecipitation (IP) for BCL-XL Interaction Analysis
IP is used to study the interaction of BCL-XL with other proteins, such as pro-apoptotic BCL-2 family members or components of the ubiquitination machinery.[14][15][16]
Materials:
-
IP Lysis Buffer: A non-denaturing lysis buffer (e.g., 1% NP-40 in TBS) with protease inhibitors.
-
Antibody: Antibody specific to the protein of interest (e.g., anti-BCL-XL or an antibody against a tagged protein).
-
Protein A/G Beads.
-
Wash Buffer: IP Lysis Buffer or a modification with lower detergent concentration.
-
Elution Buffer: Low pH buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer.
Protocol:
-
Cell Lysis:
-
Lyse cells in IP Lysis Buffer as described for Western Blotting.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western blotting to detect co-immunoprecipitated proteins.
-
Advanced Cellular Assays for BCL-XL Degradation
a) HiBiT Lytic Detection System
This is a sensitive, plate-based luminescence assay for quantifying intracellular protein levels.[17][18] It requires the target protein (BCL-XL) to be endogenously tagged with the 11-amino-acid HiBiT peptide.
Principle: The small HiBiT tag binds with high affinity to the large LgBiT protein, which is supplied in the detection reagent, to form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged BCL-XL.
Brief Protocol:
-
Generate a cell line with endogenously HiBiT-tagged BCL-XL.
-
Seed cells in a white, opaque 96-well plate and treat with the BCL-XL degrader.
-
Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and luciferase substrate) directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure luminescence using a plate reader.
b) AlphaLISA® Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to quantify BCL-XL protein levels in cell lysates.[19][20][21]
Principle: The assay uses two antibodies that recognize different epitopes on BCL-XL. One antibody is biotinylated and binds to streptavidin-coated Donor beads, while the other antibody is conjugated to a tag that binds to Acceptor beads. In the presence of BCL-XL, the beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal that is proportional to the amount of BCL-XL.
Brief Protocol:
-
Prepare cell lysates as for Western Blotting.
-
In a 384-well plate, add the cell lysate, biotinylated anti-BCL-XL antibody, and acceptor beads conjugated with the second anti-BCL-XL antibody.
-
Incubate to allow for antibody-protein binding.
-
Add streptavidin-coated Donor beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. arvinas.com [arvinas.com]
- 6. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. scispace.com [scispace.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Interaction of cellular proteins with BCL-xL targeted to cytoplasmic inclusion bodies in adenovirus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. AlphaLISA SureFire Ultra Human and Mouse Total BCL-XL Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Use of (S,R,S)-AHPC-Me-C7 Ester in the Development of PROTACs for Solid Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S,R,S)-AHPC-Me-C7 ester is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC-Me portion is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. The C7 ester component serves as a linker with a reactive handle, allowing for its conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that brings the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This technology offers a novel therapeutic approach to target proteins that have been traditionally difficult to inhibit with conventional small molecules. These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs for solid tumor models.
Mechanism of Action of a PROTAC Synthesized with this compound
A PROTAC synthesized using this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The (S,R,S)-AHPC-Me moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the molecule binds to the protein of interest (POI). This forms a ternary complex between the POI, the PROTAC, and the E3 ligase. The close proximity of the E3 ligase to the POI facilitates the transfer of ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple POI molecules.
Caption: Mechanism of action of a PROTAC synthesized using this compound.
Data Presentation
The following tables summarize quantitative data for representative PROTACs developed using VHL-recruiting linkers, demonstrating their potential in solid tumor models.
Table 1: In Vitro Activity of BCL-XL PROTACs in Solid Tumor Cell Lines
| PROTAC | Target Protein | Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference |
| DT2216 | BCL-XL | MOLM-13 | Acute Myeloid Leukemia | 8.5 | <1 | [1] |
| 753b | BCL-XL/BCL-2 | NCI-H146 | Small-Cell Lung Cancer | N/A | <100 | [2] |
| AN-1/AN-2 | BCL-XL | GSCs | Glioblastoma | ~100-500 | ~100 | [3] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy of BET PROTAC ARV-771 in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in BRD4 Levels (%) | Change in c-MYC Levels (%) | Reference |
| Vehicle | N/A | 0 | 0 | 0 | [4][5] |
| ARV-771 | 10 mg/kg, daily s.c. | >100 (regression) | ↓ 37 | ↓ 76 | [4][5] |
s.c.: subcutaneous injection.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a hypothetical POI ligand containing a primary or secondary amine.
Caption: General workflow for synthesizing a PROTAC using this compound.
Materials:
-
This compound
-
POI ligand with an amine functional group
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF) and water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS system for analysis
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS until the ester is fully hydrolyzed to the corresponding carboxylic acid.
-
Acidify the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid linker.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid linker and the POI ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and purify the crude PROTAC by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: In Vitro Evaluation of the Synthesized PROTAC
This protocol outlines key in vitro assays to characterize the activity of the newly synthesized PROTAC.
References
In Vivo Application of (S,R,S)-AHPC-Me Based BCL-XL PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system. This document provides detailed application notes and protocols for the in vivo use of PROTACs synthesized using the (S,R,S)-AHPC-Me-C7 ester, a linker-conjugate that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A prominent example of such a PROTAC is DT2216, a selective B-cell lymphoma-extra large (BCL-XL) degrader.[1][2][3][4][5] BCL-XL is a well-validated anti-apoptotic cancer target, but its clinical inhibition has been hampered by on-target toxicity, specifically thrombocytopenia.[1][3][4][5] DT2216 has been shown to effectively degrade BCL-XL in cancer cells while sparing platelets, where the VHL E3 ligase is minimally expressed, thus offering a promising therapeutic window.[1][2][3]
These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of (S,R,S)-AHPC-Me based BCL-XL PROTACs like DT2216.
Mechanism of Action
(S,R,S)-AHPC-Me based PROTACs, such as DT2216, are bifunctional molecules. One end binds to the target protein (BCL-XL), and the other end, containing the (S,R,S)-AHPC-Me motif, recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between BCL-XL, the PROTAC, and the VHL E3 ligase complex. This complex facilitates the ubiquitination of BCL-XL, marking it for degradation by the 26S proteasome. The degradation of the anti-apoptotic BCL-XL protein leads to the activation of the intrinsic apoptotic pathway in cancer cells.[1][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of DT2216 in various preclinical cancer models.
Table 1: In Vivo Efficacy of Single-Agent DT2216 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| T-cell Acute Lymphoblastic Leukemia | MOLT-4 | NSG Mice | 15 mg/kg, i.p., weekly | Significant tumor growth suppression | [1] |
| Post-MPN Acute Myeloid Leukemia | SET2 | NCG Mice | Not specified | Reduced tumor burden | [7] |
| KRAS G12C-mutated NSCLC | H2122 | Nude Mice | Not specified | Enhanced sotorasib (B605408) efficacy | [8] |
| KRAS G12C-mutated Colorectal Cancer | HCT-116 | Nude Mice | Not specified | Synergistic effect with sotorasib | [8] |
Table 2: In Vivo Pharmacodynamic Effects of DT2216
| Cancer Model | Treatment Group | Biomarker | Result | Reference |
| MOLT-4 Xenograft | 15 mg/kg DT2216 | BCL-XL Protein Level in Tumors | Significant degradation | [1] |
| SET2 Xenograft | DT2216 | BCL-XL Protein Level in Tumors | Effective degradation | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of an (S,R,S)-AHPC-Me based BCL-XL PROTAC.
1. Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID Gamma - NSG or Nude mice), typically 6-8 weeks old.
-
Culture the desired human cancer cell line (e.g., MOLT-4 for T-ALL) under sterile conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse. For leukemia models, intravenous injection may be performed.[7]
2. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using digital calipers. The volume can be calculated using the formula: (Length × Width²)/2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and vehicle control groups (typically n=5-10 mice per group).
3. PROTAC Formulation and Administration:
-
Formulation: A common vehicle for in vivo administration of PROTACs is a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.
-
Warm the vehicle to ensure all components are dissolved.
-
Add the powdered PROTAC to achieve the desired concentration (e.g., for a 15 mg/kg dose in a 20g mouse receiving 200 µL, the concentration would be 1.5 mg/mL).
-
Vortex and sonicate the mixture until the PROTAC is fully dissolved. It is recommended to prepare the formulation fresh daily.
-
Administration: Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or another appropriate route as determined by the study design (e.g., weekly).[1] Administer an equal volume of the vehicle to the control group.
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and collect blood and other tissues for PK/PD analysis.
5. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
Protocol 2: In Vivo Pharmacodynamic Analysis (Western Blot)
This protocol describes how to assess the degradation of the target protein (BCL-XL) in tumor tissues.
1. Tissue Homogenization and Protein Extraction:
-
Flash-freeze the excised tumor samples in liquid nitrogen and store them at -80°C.
-
Weigh a small piece of the frozen tumor tissue (~50 mg) and place it in a lysis tube.
-
Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue chunks remain.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant, which contains the protein lysate.
2. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCL-XL band intensity to the corresponding loading control band intensity.
-
Compare the normalized BCL-XL levels in the treated groups to the vehicle control group to determine the extent of protein degradation.
Experimental Workflow Visualization
Concluding Remarks
The in vivo application of (S,R,S)-AHPC-Me based BCL-XL PROTACs like DT2216 represents a promising strategy in cancer therapy. By selectively degrading BCL-XL in tumor cells while sparing platelets, these molecules have the potential to overcome the dose-limiting toxicities of traditional BCL-XL inhibitors.[1][3][5] The protocols and data presented here provide a framework for the preclinical evaluation of this class of PROTACs. Careful consideration of animal models, formulation, dosing regimens, and endpoint analyses is crucial for obtaining robust and translatable results. Further studies are warranted to fully explore the therapeutic potential of these innovative protein degraders.
References
- 1. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
Application Notes and Protocols for the Analytical Characterization of (S,R,S)-AHPC-Me-C7 Ester-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of PROTACs synthesized using the (S,R,S)-AHPC-Me-C7 ester, an E3 ligase ligand-linker conjugate designed for creating BCL-XL PROTAC degraders.[4][5][6][7] The methodologies described herein are essential for confirming the identity, purity, and stability of the PROTAC, as well as for elucidating its biophysical and cellular mechanisms of action.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves several key steps, from initial binding events to the ultimate degradation of the target protein. Understanding this pathway is crucial for designing effective analytical strategies.
Caption: PROTAC Mechanism of Action.
I. Physicochemical Characterization
Ensuring the chemical integrity of a synthesized PROTAC is the first critical step. This involves confirming its identity, purity, and stability using a suite of analytical techniques.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is fundamental for assessing the purity of the PROTAC and for quantifying its concentration. Reversed-phase HPLC (RP-HPLC) is the most common modality.[8]
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Dissolve the this compound-based PROTAC in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 20 mM ammonium (B1175870) acetate (B1210297) in water.[9][10]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a hold and re-equilibration.[11]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the PROTAC components (e.g., BCL-XL ligand, VHL ligand) have significant absorbance (typically 254 nm or 280 nm).
-
Data Analysis: Integrate the peak areas to determine the purity of the PROTAC. The main peak should represent >95% of the total integrated area for use in further biological assays.
B. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized PROTAC, providing definitive structural confirmation. High-resolution mass spectrometry (HRMS) is preferred for its accuracy. Tandem MS (MS/MS) can be employed to characterize the fragmentation pattern, further confirming the structure and identifying potential degradation products.[2][12]
Experimental Protocol: LC-MS Identity Confirmation
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z).
-
Data Analysis: Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the this compound-based PROTAC. The mass accuracy should be within 5 ppm.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, confirming the successful synthesis and connectivity of the PROTAC molecule.[][14] Both 1H and 13C NMR are essential for full characterization.[15]
Experimental Protocol: Structural Verification by NMR
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC) spectra.
-
Data Analysis: Assign the observed chemical shifts and coupling constants to the protons and carbons of the PROTAC structure. The data should be consistent with the expected structure of the warhead, linker, and E3 ligase ligand.
Caption: Physicochemical Characterization Workflow.
II. Biophysical Characterization
Biophysical assays are crucial for quantifying the binding affinities of the PROTAC to its target protein and the E3 ligase, and for confirming the formation of the ternary complex.
A. Binary Binding Affinity
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to measure the binding affinity (KD) of the PROTAC to both the POI (BCL-XL) and the E3 ligase (VHL) independently.[16][17]
B. Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Native mass spectrometry and mass photometry are powerful techniques for directly observing and quantifying the POI-PROTAC-E3 ligase complex.[3][18][19] These methods can also reveal the "hook effect," where high PROTAC concentrations lead to the formation of binary complexes at the expense of the productive ternary complex.[3][19]
Table 1: Summary of Biophysical Characterization Data
| Parameter | Technique | Target | Typical Value | Purpose |
| Binary Binding Affinity (KD) | SPR / ITC / FP | BCL-XL | 1 - 100 nM | Quantifies binding to the protein of interest. |
| Binary Binding Affinity (KD) | SPR / ITC / FP | VHL | 10 - 500 nM | Quantifies binding to the E3 ligase. |
| Ternary Complex Formation | Native MS / Mass Photometry | BCL-XL & VHL | Signal Intensity Ratio | Confirms simultaneous binding and complex formation.[18] |
| Cooperativity (α) | SPR / ITC | BCL-XL & VHL | > 1 | A value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. |
| Thermal Shift (ΔTm) | CETSA / DSF | BCL-XL | > 2 °C | Measures target engagement in a cellular or biochemical context. |
III. Cellular and In Vivo Characterization
Cellular assays are essential to confirm that the PROTAC can enter cells, engage its target, and induce its degradation through the intended mechanism.
A. Target Protein Degradation
The most direct measure of PROTAC activity is the reduction in the levels of the target protein. Western blotting is the most common method for this analysis.[16][20]
Experimental Protocol: Western Blot for BCL-XL Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing BCL-XL) in a multi-well plate. Treat the cells with a dose-response range of the this compound-based PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for BCL-XL overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BCL-XL band intensity to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
B. Mechanism of Action Assays
To confirm that degradation is proteasome-dependent, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132, bortezomib).[10] Rescue of BCL-XL degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism. Assays to detect the ubiquitination of the target protein can also be performed using immunoprecipitation followed by western blotting for ubiquitin.[20][21]
Caption: Cellular Characterization Workflow.
Table 2: Summary of Cellular Characterization Data
| Parameter | Technique | Typical Result | Purpose |
| Permeability (Papp) | PAMPA / Caco-2 | > 1 x 10-6 cm/s | Assesses the ability of the PROTAC to cross cell membranes.[16] |
| Degradation Potency (DC50) | Western Blot / Immunoassay | < 100 nM | Concentration of PROTAC required to degrade 50% of the target protein. |
| Maximum Degradation (Dmax) | Western Blot / Immunoassay | > 80% | The maximal percentage of target protein degradation achieved. |
| Proteasome Dependence | Co-treatment with Proteasome Inhibitor | Rescue of Degradation | Confirms that degradation is mediated by the proteasome.[12] |
| Target Ubiquitination | IP-Western Blot | Increased Ub signal on POI | Directly shows PROTAC-induced ubiquitination of the target. |
| Cellular Viability (IC50) | CellTiter-Glo / MTT | Varies with cell line | Measures the effect of target degradation on cell proliferation and viability.[15][20] |
Conclusion
The analytical characterization of this compound-based PROTACs requires a multi-faceted approach, integrating physicochemical, biophysical, and cellular methodologies. The protocols and workflows outlined in this document provide a robust framework for researchers to confirm the quality of their synthesized molecules and to thoroughly investigate their mechanism of action. Rigorous characterization is paramount for the successful development of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hplc.eu [hplc.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. waters.com [waters.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oxfordglobal.com [oxfordglobal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. refeyn.com [refeyn.com]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
Determining Efficacy of BCL-XL Degraders: Protocols for DC50 and Dmax Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[1][3][4] BCL-XL degraders are bifunctional molecules that recruit an E3 ubiquitin ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This application note provides detailed protocols for determining the potency and efficacy of BCL-XL degraders by measuring their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Key Concepts: DC50 and Dmax
-
DC50 (Half-maximal Degradation Concentration): The concentration of a degrader at which 50% of the target protein (BCL-XL) is degraded.[4] It is a measure of the degrader's potency.
-
Dmax (Maximum Degradation): The maximum percentage of the target protein that is degraded by the degrader. It reflects the efficacy of the degrader.[5]
BCL-XL Signaling Pathway in Apoptosis
BCL-XL is a member of the BCL-2 family of proteins that regulate the intrinsic pathway of apoptosis.[6][7] It functions by sequestering pro-apoptotic proteins like BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1][6] This inhibition of mitochondrial outer membrane permeabilization prevents the release of cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade and execution of apoptosis.[1][6] BCL-XL degraders shift the balance towards apoptosis by eliminating the anti-apoptotic BCL-XL protein.
Caption: BCL-XL's role in inhibiting apoptosis and its targeting by PROTACs.
Experimental Workflow for Determining DC50 and Dmax
The overall workflow involves treating cancer cells with a BCL-XL degrader, quantifying the remaining BCL-XL protein levels, and analyzing the data to determine the DC50 and Dmax values.
References
- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols: (S,R,S)-AHPC-Me-C7 Ester in the Context of BCL-XL PROTACs for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me-C7 ester is a critical chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a component of the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. In the context of hematological malignancies, this compound has been instrumental in the development of BCL-XL (B-cell lymphoma-extra large) targeting PROTACs.
BCL-XL is an anti-apoptotic protein that is frequently overexpressed in various blood cancers, contributing to tumor cell survival and resistance to conventional therapies. While small molecule inhibitors of BCL-XL have been developed, their clinical utility is often limited by on-target toxicity, particularly thrombocytopenia (a reduction in platelet count), as platelets are dependent on BCL-XL for their survival.
PROTACs offer a novel therapeutic strategy to overcome this limitation. By hijacking the body's natural protein disposal system (the ubiquitin-proteasome system), BCL-XL PROTACs can selectively trigger the degradation of the BCL-XL protein in cancer cells. This approach can lead to a more profound and sustained inhibition of the target protein compared to traditional inhibitors. Several preclinical studies have demonstrated the potential of BCL-XL PROTACs, synthesized using linkers derived from molecules like this compound, to effectively kill hematological cancer cells while sparing platelets.
These application notes provide a summary of the key findings from preclinical case studies of BCL-XL PROTACs in hematological malignancies, detailed protocols for relevant experiments, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various BCL-XL PROTACs in hematological malignancy models.
Table 1: In Vitro Activity of BCL-XL PROTACs in Hematological Malignancy Cell Lines
| PROTAC | Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Key Findings |
| DT2216 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Potent | <10 | More potent than the BCL-XL inhibitor ABT263 and significantly less toxic to platelets.[1][2][3][4] |
| DT2216 | Multiple | T-ALL | - | 10 | Robust, dose-dependent degradation of BCL-XL, leading to apoptosis.[3] |
| NXD02 | - | Hematological Malignancies | - | 6.6 | Superior degradation of BCL-XL and enhanced anti-tumor efficacy compared to DT2216.[5] |
| 753B | 17 Leukemia Cell Lines | AML, T-ALL, MPN-AML | 60-27,000 | Potent | More potent in degrading BCL-XL and inducing apoptosis than DT2216 in several AML samples.[6] |
| SIAIS361034 | MOLT-4 | T-ALL | 16.09 | <10 | Selectively and efficiently degraded BCL-XL, triggering apoptosis.[4] |
| BMM4 | MV-4-11 | Acute Myeloid Leukemia (AML) | - | - | Potent and selective degradation of BCL-XL, accompanied by stabilization of the tumor suppressor p53.[7][8] |
Table 2: In Vivo Efficacy of BCL-XL PROTACs in Hematological Malignancy Xenograft Models
| PROTAC | Xenograft Model | Cancer Type | Treatment Regimen | Key Outcomes |
| DT2216 | Xenograft Tumors | Various | Single agent or in combination with chemotherapy | Effectively inhibits tumor growth without causing appreciable thrombocytopenia.[1] |
| SIAIS361034 | MOLT-4 Xenografts | T-ALL | - | Tumor growth inhibition rate of 96.1% without inducing severe thrombocytopenia at therapeutic dosages.[4] |
Signaling Pathway and Experimental Workflow
BCL-XL PROTAC Mechanism of Action
Caption: BCL-XL PROTACs facilitate the degradation of the BCL-XL protein, leading to apoptosis.
General Experimental Workflow for Preclinical Evaluation
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. bosterbio.com [bosterbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is a critical event in various biological processes and a cornerstone of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The ability to accurately measure and characterize the formation, stability, and kinetics of these complexes is paramount for understanding their mechanism of action and for the rational design of effective therapeutics. This document provides detailed application notes and protocols for several key biophysical and cellular techniques used to measure ternary complex formation.
Core Concepts in Ternary Complex Formation
The interaction between a target protein (POI), a small molecule linker (e.g., a PROTAC), and a second protein (often an E3 ligase) can be described by a set of binding equilibria. A key parameter in characterizing these interactions is the cooperativity (α) , which quantifies the extent to which the binding of the first protein to the small molecule influences the binding of the second protein.
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
-
Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein.
-
No Cooperativity (α = 1): The binding of the two proteins to the small molecule are independent events.
The accurate determination of binding affinities (K D), kinetic parameters (k on, k off), and cooperativity is crucial for optimizing the design of small molecules that induce ternary complex formation.
Biophysical Techniques for In Vitro Characterization
Several biophysical techniques can be employed to study the formation of ternary complexes using purified proteins. These methods provide quantitative data on the thermodynamics and kinetics of the interactions in a controlled, cell-free environment.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[1][2] It is a powerful tool for determining the kinetics (k on, k off) and affinity (K D) of both binary and ternary complex formation.[1][3]
Experimental Workflow:
Figure 1: Experimental workflow for SPR-based measurement of ternary complex formation.
Experimental Protocol:
-
Protein Preparation: Express and purify the target protein and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) with appropriate tags for immobilization (e.g., His-tag, Biotin).[4]
-
Immobilization: Immobilize one of the proteins (e.g., His-tagged VCB complex) onto a suitable sensor chip (e.g., NTA sensor chip).[4]
-
Binary Interaction Analysis:
-
To measure the affinity of the PROTAC for the immobilized protein (e.g., VCB), inject a series of increasing concentrations of the PROTAC over the sensor surface.
-
To measure the affinity of the PROTAC for the target protein, immobilize the target protein and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.[4]
-
The observed binding will be due to the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).[5]
-
Calculate the cooperativity factor (α) as the ratio of the K D for the binary interaction to the K D for the ternary complex formation (α = K D(binary) / K D(ternary)).[6]
-
Quantitative Data Summary:
| System | Technique | Binary K D (nM) | Ternary K D (nM) | Cooperativity (α) | Reference |
| VCB / MZ1 / BRD4 BD2 | SPR | 75.2 (MZ1-VCB) | 5.4 | >1 (Positive) | [4] |
| VHL / MZ1 / Brd4 BD2 | SPR | - | - | 26 | [6] |
| VHL / AT1 / Brd4 BD2 | SPR | - | - | 12 | [5] |
| VHL / MZP55 / Brd4 BD2 | SPR | - | - | 0.8 | [5] |
| VHL / MZP61 / Brd4 BD2 | SPR | - | - | 0.4 | [5] |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[7] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[7][8]
Experimental Workflow:
Figure 2: Experimental workflow for ITC-based measurement of ternary complex formation.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify all protein components to high purity.
-
Crucially, dialyze all proteins and dissolve the small molecule in the exact same buffer to minimize heats of dilution.[8]
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
To determine the K D of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections.
-
Similarly, titrate the PROTAC into the target protein to determine their binary K D.
-
-
Ternary Titration:
-
To measure ternary complex formation, place the E3 ligase in the sample cell and pre-saturate it with the PROTAC.
-
Titrate the target protein into this pre-formed binary complex. The resulting heat changes correspond to the formation of the ternary complex.[7]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain a binding isotherm (a plot of heat change per injection versus the molar ratio of the titrant).
-
Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.[9]
-
Calculate cooperativity using the determined binding affinities.
-
Quantitative Data Summary:
| System | Technique | Binary K D (nM) | Ternary K D (nM) | Cooperativity (α) | Reference |
| VBC / MZ1 / BRD4 BD2 | ITC | 66 (MZ1-VBC) | 4 (VBC-MZ1:BRD4 BD2 ) | 15 | [10] |
| VBC / 15b / Brd4(2) | ITC | 600 (15b-VBC) | - | - | [10] |
| SMARCA2 / ACBI1 / VHL | - | - | - | 26 | [11] |
| SMARCA2 / PROTAC 1 / VHL | - | - | - | 3.2 | [11] |
Cellular Techniques for In Vivo Characterization
While biophysical methods provide precise measurements with purified components, cellular assays are essential for confirming ternary complex formation within the complex environment of a living cell.
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET™ is a proximity-based assay that measures the interaction between two proteins in live cells.[12][13] One protein is fused to a bright, small luciferase (NanoLuc®), and the other is tagged with a fluorescent acceptor (HaloTag®). Formation of a ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.[12][14]
Experimental Workflow:
Figure 3: Experimental workflow for the NanoBRET assay.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.[15]
-
-
Assay Plate Preparation:
-
Seed the transfected cells into a white, multi-well assay plate.
-
-
Compound Treatment:
-
Add the HaloTag® fluorescent ligand to the cells and incubate.
-
Prepare serial dilutions of the PROTAC or small molecule of interest and add them to the cells. Incubate for a desired period (e.g., 2-4 hours).[15]
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a luminometer.[15]
-
-
Data Analysis:
Quantitative Data Summary:
| System | Technique | Parameter | Value | Reference |
| BRD4 PROTACs | NanoBRET | EC 50 | Varies with PROTAC | [16] |
| HiBiT-BET / HaloTag-VHL or CRBN | NanoBRET | - | Dose-dependent increase | [17] |
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA® is a bead-based, no-wash immunoassay that measures molecular interactions in a microplate format.[18][19] Donor and acceptor beads are coated with molecules that can bind to the proteins of interest. When a ternary complex forms, the beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen molecule is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[19]
Experimental Workflow:
Figure 4: Experimental workflow for the AlphaLISA assay.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate, incubate the tagged target protein, the tagged E3 ligase, and serial dilutions of the PROTAC.
-
Add the donor and acceptor beads to the mixture and incubate in the dark.[18]
-
-
Signal Detection:
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA® signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[19] The peak of the curve represents the optimal concentration for ternary complex formation.
-
Quantitative Data Summary:
| System | Technique | Parameter | Value | Reference |
| BRD4 / dBET6 / CRBN-Complex | AlphaLISA | Hook Point | ~100 nM | [18] |
| BRD4 / dBET1 / CRBN-Complex | AlphaLISA | Hook Point | ~250 nM | [18] |
Other Relevant Techniques
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Similar to NanoBRET, TR-FRET is a proximity-based assay that uses a long-lifetime lanthanide donor and a fluorescent acceptor.[20][21] The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[20][21] The principles and workflow are analogous to other FRET-based methods. A stepwise approach to optimize a TR-FRET assay for ternary complexes has been described.[22]
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23][24] For ternary complex analysis, a fluorescently labeled PROTAC or a labeled small molecule that binds to one of the proteins can be used. The formation of the larger ternary complex leads to a slower rotation and an increase in the polarization of the emitted light.
Summary and Comparison of Techniques
Choosing the appropriate technique for measuring ternary complex formation depends on the specific research question, the available resources, and the stage of the drug discovery process.
| Technique | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| SPR | Refractive index change | Medium | k on, k off, K D, α | Label-free, real-time kinetics | Requires specialized equipment, protein immobilization can affect activity |
| ITC | Heat change | Low | K D, n, ΔH, ΔS, α | Label-free, in-solution, direct thermodynamic data | High protein consumption, low throughput |
| NanoBRET | Bioluminescence Resonance Energy Transfer | High | EC 50, B max | Live-cell measurements, high sensitivity | Requires genetic modification of cells |
| AlphaLISA | Luminescent proximity assay | High | Dose-response curves, hook point | Homogeneous, no-wash, high throughput | Requires tagged proteins, susceptible to hook effect |
| TR-FRET | Time-Resolved FRET | High | Dose-response curves | Homogeneous, high signal-to-noise | Requires labeled components |
| FP | Fluorescence Polarization | High | K D, IC 50 | Homogeneous, simple setup | Requires fluorescent labeling, sensitive to assay conditions |
Conclusion
The measurement of ternary complex formation is a critical aspect of modern drug discovery, particularly in the development of PROTACs and molecular glues. The techniques outlined in these application notes provide a comprehensive toolkit for researchers to quantitatively assess the formation, stability, and kinetics of these important complexes. By combining the strengths of both biophysical and cellular assays, scientists can gain a deeper understanding of the molecular mechanisms driving ternary complex formation and accelerate the development of novel therapeutics.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cbgp.upm.es [cbgp.upm.es]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SLAS2024 [slas2024.eventscribe.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. columbiabiosciences.com [columbiabiosciences.com]
- 21. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 24. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
troubleshooting low BCL-XL degradation efficiency
Welcome to the technical support center for BCL-XL degradation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving efficient BCL-XL degradation.
Frequently Asked Questions (FAQs)
Q1: My BCL-XL degrader shows low or no degradation. What are the initial checks I should perform?
When encountering low degradation efficiency, start by verifying the fundamental components of your experimental system.
-
Confirm Target and E3 Ligase Expression: Ensure that your chosen cell line endogenously expresses sufficient levels of both BCL-XL and the E3 ubiquitin ligase (e.g., CRBN, VHL) that your degrader is designed to recruit.[1][2] Low expression of either can be a primary reason for poor degradation.[2]
-
Verify Compound Integrity and Activity: Confirm the chemical integrity and purity of your degrader molecule. If possible, test its binding affinity to both BCL-XL and the E3 ligase ligand in a cell-free assay (e.g., fluorescence polarization).[3]
-
Check Proteasome Function: The degradation process relies on a functional ubiquitin-proteasome system (UPS).[4][5] As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG-132). This should block the degradation of BCL-XL by your compound, confirming the involvement of the proteasome.[6][7]
-
Optimize Treatment Conditions: Degradation is dependent on both concentration and time.[8] Perform a dose-response and a time-course experiment to identify the optimal concentration (DC50) and duration for maximal degradation (Dmax).[1][9]
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting workflow for low BCL-XL degradation.
Q2: How can I confirm my degrader is entering the cells and engaging with BCL-XL?
Poor cellular permeability or lack of target engagement can prevent degradation.[3]
-
Cellular Permeability: While direct measurement can be complex, indirect evidence can be gathered. Poor physicochemical properties, such as low aqueous solubility and high molecular weight, can impede cell permeability.[4] Consider performing a Caco-2 permeability assay for a more direct assessment.[3]
-
Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that your degrader binds to BCL-XL within the cell. Binding of the degrader stabilizes the protein, leading to a shift in its melting temperature.
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between BCL-XL, the degrader, and the E3 ligase.[4][5] This can be assessed in live cells using assays like NanoBRET.[1][9]
Q3: My degrader is potent at low concentrations, but efficiency drops at higher concentrations. What is happening?
This phenomenon is known as the "hook effect" and is a common characteristic of bifunctional degraders.[10][11]
At optimal concentrations, the degrader efficiently forms a BCL-XL:Degrader:E3 Ligase ternary complex. However, at very high concentrations, the degrader can saturate both BCL-XL and the E3 ligase independently, leading to the formation of unproductive binary complexes (BCL-XL:Degrader and Degrader:E3 Ligase).[11] These binary complexes compete with and prevent the formation of the productive ternary complex, thus reducing degradation efficiency.[11][12]
To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration window for degradation.[5]
The PROTAC "Hook Effect"
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 6. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hook Effect in BCL-xL PROTACs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hook effect in BCL-xL Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of BCL-xL PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein, in this case, BCL-xL.[1][2] This results in a characteristic bell-shaped curve in the dose-response graph.[3][4]
Q2: What causes the hook effect with BCL-xL PROTACs?
A2: The hook effect occurs at high PROTAC concentrations due to the formation of non-productive binary complexes.[4] Instead of forming the productive ternary complex (BCL-xL :: PROTAC :: E3 Ligase) required for ubiquitination and subsequent degradation, the excess PROTAC molecules separately bind to BCL-xL and the E3 ligase, forming ineffective BCL-xL :: PROTAC and PROTAC :: E3 Ligase binary complexes.[1][2] These binary complexes compete with and hinder the formation of the productive ternary complex.[2]
Q3: Why is it crucial to overcome the hook effect in my experiments?
Q4: What are the key strategies to mitigate or avoid the hook effect?
A4: Several strategies can be employed to manage the hook effect:
-
Optimize PROTAC Concentration: Conduct a broad dose-response experiment to identify the optimal concentration that induces maximum degradation and to determine the concentration at which the hook effect begins.[3][4]
-
Enhance Ternary Complex Stability: Design PROTACs with linkers and binding moieties that promote positive cooperativity, where the binding of one protein partner enhances the affinity for the other.[6][7] This stabilizes the ternary complex over the binary complexes.
-
Modify Linker: Systematically altering the length and composition of the PROTAC linker can influence the conformation of the ternary complex and improve its stability and formation kinetics.[8]
-
Change the E3 Ligase: Utilizing a different E3 ligase can alter the degradation profile and potentially reduce the hook effect, as different ligases have varying expression levels and endogenous substrates.[4]
Troubleshooting Guide
Problem 1: My BCL-xL degradation dose-response curve shows a bell shape, with reduced degradation at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.[3]
-
Troubleshooting Steps:
-
Confirm and Characterize: Perform a detailed dose-response analysis with a wider range of PROTAC concentrations, using serial dilutions (e.g., 0.1 nM to 10 µM) to clearly define the bell-shaped curve and accurately determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[1][3]
-
Assess Ternary Complex Formation: Use a ternary complex formation assay (e.g., NanoBRET, AlphaLISA, or SPR) to correlate the decrease in degradation with a reduction in ternary complex formation at high PROTAC concentrations.[5][9]
-
Optimize for Future Experiments: For subsequent experiments, use the PROTAC at concentrations at or below the determined Dmax to ensure you are in the productive degradation range.[5]
-
Problem 2: My BCL-xL PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including poor cell permeability, low E3 ligase expression, or the tested concentrations falling entirely within the hook effect region.[4][6]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Expand your dose-response curve to include much lower concentrations (e.g., starting from the pM range) to ensure you are not missing the optimal degradation window.[5]
-
Verify E3 Ligase Expression: Confirm that the cell line used expresses the recruited E3 ligase (e.g., VHL or Cereblon) at sufficient levels using Western Blot or qPCR.[3]
-
Assess Cell Permeability: If the PROTAC has a high molecular weight or unfavorable physicochemical properties, its ability to cross the cell membrane may be limited.[4] Consider performing a permeability assay.
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or other target engagement assays to verify that the PROTAC can bind to BCL-xL within the cell.[10][11]
-
Proteasome Inhibition Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of BCL-xL levels would indicate that the PROTAC is indeed inducing proteasome-dependent degradation.[1][12]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for exemplary BCL-xL PROTACs.
| PROTAC | Target(s) | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| DT2216 | BCL-xL | VHL | ~25 | >90 | H146 | [2] |
| 753b | BCL-xL/2 | VHL | <10 | >95 | H146 | [2] |
| XZ739 | BCL-xL | CRBN | <10 | >90 | MOLT-4 | [12] |
| SIAIS361034 | BCL-xL | CRBN | <10 | Not Specified | MOLT-4 | [13] |
| PZ703b | BCL-xL | VHL | <10 | >90 | MOLT-4 | [14] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of BCL-xL Degradation by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of BCL-xL induced by a PROTAC.
-
Cell Seeding: Plate the desired cancer cell line (e.g., MOLT-4, H146) in 12-well plates and allow them to adhere overnight.[3]
-
PROTAC Preparation: Prepare serial dilutions of the BCL-xL PROTAC in complete cell culture medium. A recommended concentration range to capture a potential hook effect is 0.1 nM to 10 µM.[1][3] Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 16-24 hours.[3][12]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against BCL-xL overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[3]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCL-xL band intensity to the loading control. Plot the normalized BCL-xL levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[3]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay measures the PROTAC-induced proximity between BCL-xL and an E3 ligase in real-time.[15]
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing a NanoLuc® luciferase-tagged BCL-xL (donor) and a HaloTag®-tagged E3 ligase (e.g., VHL or CRBN) (acceptor).[15]
-
Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the BCL-xL PROTAC to the wells. To prevent degradation from interfering with the ternary complex measurement, it is advisable to co-treat with a proteasome inhibitor like MG132.[5]
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the cells and measure the donor and acceptor emission signals using a BRET-capable luminometer.[5]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where the ternary complex formation decreases at high PROTAC concentrations.[5]
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refeyn.com [refeyn.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 三重複合体の形成 [promega.jp]
Technical Support Center: Optimizing Linker Length for BCL-XL Degradation
Welcome to the technical support center for researchers focused on the targeted degradation of BCL-XL. This resource provides answers to frequently asked questions and detailed troubleshooting guides to assist you in your experiments with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a BCL-XL PROTAC?
A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein (BCL-XL), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not just a passive spacer; its length, composition, and attachment points are critical for inducing the correct proximity and orientation between BCL-XL and the E3 ligase.[2] This is essential for the formation of a stable ternary complex (BCL-XL :: PROTAC :: E3 Ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of BCL-XL.[2][3]
Q2: What are the common E3 ligases recruited for BCL-XL degradation?
The most commonly used E3 ligases for BCL-XL PROTACs are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[4][5] More recently, MDM2 has also been successfully utilized.[6][7] The choice of E3 ligase is crucial, as their expression levels can vary significantly between different cell types. This differential expression can be exploited to achieve cell selectivity; for instance, BCL-XL degraders recruiting VHL or CRBN show reduced toxicity in platelets because these cells express very low levels of these E3 ligases.[4][8]
Q3: Is there a universal "optimal" linker length for all BCL-XL PROTACs?
No, there is no single optimal linker length. The ideal length and composition are highly dependent on the specific warhead, E3 ligase ligand, and the linker's attachment points on both ends.[1][9] Empirical optimization is almost always necessary and involves synthesizing and testing a series of PROTACs with systematically varied linkers.[1] For example, in one VHL-based series, a six-carbon alkyl chain was optimal, while in another series with a different attachment point, an eight-carbon chain was most effective.[4][9]
Q4: What types of linkers are commonly used?
The two most common types of linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[2][4] Alkyl linkers provide flexibility, while PEG linkers can improve solubility and permeability. The choice of linker type can significantly impact the physicochemical properties and overall efficacy of the PROTAC.[2]
Quantitative Data on Linker Optimization
The efficacy of BCL-XL degradation is highly sensitive to linker length and composition. The tables below summarize data from studies where linker length was systematically varied for both VHL- and CRBN-recruiting PROTACs.
Table 1: VHL-Based BCL-XL PROTACs - Alkyl Linker Length vs. Activity in MOLT-4 Cells
| Compound | Linker Composition (Number of Atoms) | BCL-XL Degradation (% Remaining at 100 nM) | Cell Viability (IC50, nM) |
| 1a | 3 Carbon Atoms | >100% | 2390 |
| 1b | 4 Carbon Atoms | 79.5% | 1340 |
| 1c | 5 Carbon Atoms | 37.8% | 340 |
| 1d | 6 Carbon Atoms | 12.5% | 141 |
| 1e (DT2216) | 7 Carbon Atoms (6-carbon chain) | 3.8% | 46.8 |
| 1f | 8 Carbon Atoms | 18.2% | 85.3 |
| Data synthesized from a study on VHL-based degraders, indicating an optimal linker length of a six-carbon chain (7 atoms total in the direct path) for this specific chemical series.[4] |
Table 2: CRBN-Based BCL-XL PROTACs - PEG Linker Length vs. Activity in MOLT-4 Cells
| Compound | Linker Composition (Number of Atoms) | BCL-XL Degradation (% Remaining at 50 nM) | Cell Viability (IC50, nM) |
| 12a | 5 (PEG) | 73.0% | 29.8 |
| 12b | 8 (PEG) | 39.8% | 13.9 |
| 12c (XZ739) | 11 (PEG) | 1.8% | 2.1 |
| Data from a study on CRBN-based degraders, showing that for this PEG-linker series, a longer linker of 11 atoms was the most potent.[4][10] |
Troubleshooting Guide
This guide addresses common issues encountered during BCL-XL degradation experiments.
| Problem | Possible Cause | Recommended Solution |
| No or poor BCL-XL degradation observed. | 1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[2] 2. Incorrect PROTAC Concentration: The concentration may be too low for effective degradation or too high, leading to the "hook effect".[11] 3. Low E3 Ligase Expression: The chosen cell line may have low endogenous expression of the recruited E3 ligase (VHL or CRBN).[4] | 1. Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., add/remove 2-3 atoms at a time). 2. Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to identify the optimal concentration range and assess for a potential hook effect. 3. Verify the expression of the target E3 ligase in your cell line via Western blot or qPCR. Consider using a different cell line or switching to a PROTAC that recruits a more highly expressed E3 ligase. |
| Degradation is observed, but cytotoxicity is low. | 1. Target is not essential for survival: BCL-XL may not be the primary survival protein in your cell model. Cells might co-depend on other anti-apoptotic proteins like BCL-2 or MCL-1. 2. PROTAC has off-target effects: The observed cytotoxicity may stem from inhibition rather than degradation, especially if the warhead itself is a potent inhibitor.[4] | 1. Perform BH3 profiling to determine the dependencies of your cell line. Consider combination therapies, such as co-administering your BCL-XL degrader with a BCL-2 inhibitor.[8] 2. Synthesize a negative control PROTAC with an inactive E3 ligase ligand.[8] This control should still bind BCL-XL but not induce degradation. Compare its cytotoxicity to your active PROTAC. |
| High variability between experiments. | 1. Inconsistent Cell State: Cell confluence, passage number, or health can affect protein expression levels and cellular machinery. 2. PROTAC Degradation: The PROTAC molecule itself may be unstable in culture media over long incubation periods. | 1. Standardize cell culture conditions. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. 2. Check the stability of your compound. Consider reducing the incubation time and performing a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the earliest time point with maximal degradation.[4] |
Experimental Protocols & Workflows
Protocol 1: Western Blotting for BCL-XL Degradation
This protocol is used to quantify the amount of BCL-XL protein remaining in cells after PROTAC treatment.
-
Cell Seeding: Plate cells (e.g., MOLT-4 T-ALL cells) in a 6-well plate at a density that will allow them to reach ~70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with various concentrations of your BCL-XL PROTACs. Include a vehicle control (e.g., DMSO) and a negative control PROTAC if available. Incubate for a set period, typically 16-24 hours.[4]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-XL and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal.[2] Quantify the band intensities using software like ImageJ.[4] Normalize the BCL-XL signal to the loading control signal. Calculate the percentage of remaining BCL-XL relative to the vehicle-treated control.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of BCL-XL degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
PROTAC Treatment: Add serial dilutions of your PROTACs to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.[4]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Diagrams and Visualizations
Caption: General mechanism of PROTAC-mediated BCL-XL degradation.
Caption: Experimental workflow for optimizing linker length.
Caption: Troubleshooting logic for no BCL-XL degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ester-Linked PROTAC Hydrolysis In Vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the in vitro hydrolysis of ester-linked Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is ester-linked PROTAC hydrolysis?
A1: Ester-linked PROTAC hydrolysis is the chemical breakdown of the ester bond within the PROTAC's linker. This cleavage is often catalyzed by esterase enzymes present in in vitro systems like cell lysates or plasma, or it can occur through chemical processes in aqueous buffers. This process splits the bifunctional PROTAC into its separate protein of interest (POI) ligand and E3 ligase ligand, rendering it inactive.
Q2: Why is hydrolysis of my ester-linked PROTAC a concern for my experiments?
A2: Hydrolysis is a significant concern because it leads to a reduction in the concentration of the active, intact PROTAC. This can result in diminished or complete loss of target protein degradation, leading to misleading results such as an inaccurate assessment of the PROTAC's potency (DC50) and maximal degradation (Dmax).[1] The resulting inactive fragments could also potentially compete with the intact PROTAC for binding to the target or E3 ligase, further complicating data interpretation.[1]
Q3: Where does this hydrolysis typically occur in in vitro experiments?
A3: Hydrolysis can occur in various common in vitro environments. It is particularly prevalent in systems containing high concentrations of esterases, such as human plasma and cell lysates.[2][3][4] It can also occur in cell culture media, though typically at a slower rate, and even in aqueous buffer solutions, especially at non-neutral pH or elevated temperatures.
Q4: Are ester-linked PROTACs always less stable than amide-linked PROTACs?
A4: Generally, esters are more susceptible to hydrolysis than amides.[2][3][4] However, the stability of an ester-linked PROTAC can be significantly influenced by the steric hindrance around the ester bond. Bulky chemical groups near the ester linkage can provide protection from enzymatic cleavage, making some ester-linked PROTACs surprisingly stable.[2]
Q5: Can replacing an amide linker with an ester offer any advantages?
A5: Yes, despite the potential for hydrolysis, an amide-to-ester substitution can be a beneficial strategy. Replacing a polar amide with a less polar ester can improve physicochemical properties, leading to significantly increased cell permeability.[2][5][6] This enhanced permeability can, in some cases, lead to more potent cellular degradation activity that outweighs a moderate decrease in stability.[2][6]
Troubleshooting Guide
Problem 1: I see potent target degradation in a biochemical assay (e.g., ternary complex formation) but weak or no degradation in my cell-based assay.
-
Possible Cause: The ester-linked PROTAC is likely being hydrolyzed by intracellular esterases before it can effectively induce the formation of the ternary complex in the cellular environment. While stable in a purified protein system, the PROTAC's concentration is rapidly depleted in live cells.
-
Troubleshooting Steps:
-
Assess Intracellular Stability: Perform a time-course experiment. Treat cells with the PROTAC, and at various time points (e.g., 0, 1, 2, 4, 8 hours), lyse the cells and quantify the concentration of the intact PROTAC using LC-MS/MS.
-
Compare with Amide Analog: If available, test an amide-linked version of the PROTAC in the same cell-based assay. Amides are generally more stable and can help determine if hydrolysis is the primary issue.[2][3]
-
Use Esterase Inhibitors: As a diagnostic tool, co-treat cells with your PROTAC and a broad-spectrum esterase inhibitor. If degradation activity is rescued, it strongly suggests hydrolysis was the issue. Note: This is for diagnosis only, as esterase inhibitors will have other cellular effects.
-
Problem 2: My PROTAC shows good initial target degradation, but the effect diminishes quickly over time (e.g., at 24 hours vs. 4 hours).
-
Possible Cause: The PROTAC is being progressively hydrolyzed in the cell culture medium and/or within the cells, leading to a decrease in the effective concentration of the active molecule over the extended incubation period.
-
Troubleshooting Steps:
-
Analyze PROTAC in Media: Collect the cell culture media at different time points during your experiment. Analyze the concentration of the intact PROTAC in the media via LC-MS/MS to check for extracellular degradation.
-
Consider Dosing Schedule: For longer-term experiments, consider replenishing the PROTAC by replacing the media with a fresh solution containing the compound at intermediate time points.
-
Evaluate Cellular Efflux: While hydrolysis is a primary suspect, also consider if the compound is being actively transported out of the cells by efflux pumps.
-
Problem 3: I am observing unexpected off-target effects or competitive behavior in my assay.
-
Possible Cause: The hydrolysis products—the free POI ligand and the free E3 ligase ligand—are accumulating in the assay. These fragments can act as competitive inhibitors. For example, the free POI ligand can bind to the target protein without inducing degradation, effectively antagonizing the action of the remaining intact PROTAC.[1]
-
Troubleshooting Steps:
-
Quantify Hydrolysis Products: Use LC-MS/MS to not only quantify the parent PROTAC but also to detect and quantify the expected hydrolysis products in your cell lysates or media.
-
Test Fragments Directly: Synthesize or procure the individual hydrolysis fragments. Test their activity in your assays (e.g., target binding, cell viability) to understand their potential contribution to the observed phenotype.
-
Redesign the Linker: If hydrolysis is confirmed and problematic, consider redesigning the PROTAC. Introducing steric bulk near the ester bond or switching to a more stable linker chemistry (e.g., amide, ether) are viable strategies.[2][7]
-
Quantitative Data on PROTAC Stability
The stability of PROTACs is often compared by incubating them in human plasma and measuring the percentage of the intact compound remaining over time. The following table summarizes representative data comparing the stability of amide-linked PROTACs versus their ester-linked counterparts.
| Compound Type | Linker Type | % Compound Remaining at 90 min (Human Plasma, 37°C) | Key Observation |
| PROTACs with small, unhindered POI ligands | Amide | ≥90% | Amides are highly stable. |
| Ester | 10% - 40% | Esters are significantly more susceptible to hydrolysis.[2] | |
| PROTACs with larger, sterically bulky POI ligands | Amide | ~100% | Amides remain stable regardless of steric bulk. |
| Ester | 90% - 96% | Steric shielding around the ester bond dramatically reduces hydrolysis, making these esters nearly as stable as amides in plasma.[2] |
Experimental Protocols
Protocol 1: In Vitro PROTAC Stability Assay in Human Plasma
This protocol is used to determine the susceptibility of an ester-linked PROTAC to hydrolysis by plasma esterases.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Human plasma (pre-warmed to 37°C)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
96-well plate
-
Incubator and plate shaker
-
LC-MS/MS system
Methodology:
-
Preparation: Pre-warm human plasma to 37°C.
-
Initiate Reaction: In a 96-well plate, add a small volume of the PROTAC stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM. Mix thoroughly.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic activity by adding the aliquot to a larger volume of cold ACN containing an internal standard (e.g., a 1:3 ratio of plasma to ACN). The ACN will precipitate the plasma proteins.
-
Sample Preparation: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the concentration of the remaining intact PROTAC using a validated LC-MS/MS method.
-
Data Interpretation: Plot the percentage of remaining PROTAC against time to determine the half-life (t½) of the compound in plasma.
Protocol 2: Western Blot for Measuring PROTAC-Induced Target Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in a cell-based assay.[8]
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents (media, PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (against the target protein and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.[8]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or similar protein assay.[8]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Detection and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
Visualizations
Caption: Hydrolysis of an ester-linked PROTAC by esterases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of (S,R,S)-AHPC-Me-C7 Ester-Containing PROTACs: A Technical Support Guide
For researchers and drug development professionals venturing into the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me-C7 ester, this guide provides a comprehensive technical support center. It addresses common challenges through troubleshooting advice and frequently asked questions, offering a direct path to overcoming synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the (S,R,S)-AHPC-based VHL ligand, which is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This conjugate is primarily used in the synthesis of PROTACs, such as those targeting BCL-XL for degradation.[1][2][3]
Q2: What is the key reactive group in this compound for conjugation?
The this compound features a terminal methyl ester. This functional group is typically hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation with an appropriate amine-containing warhead that binds to the protein of interest.
Q3: What are the storage and stability considerations for this compound?
For long-term storage, it is recommended to keep the compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1][5][6] The compound should be stored in a sealed container, away from moisture, to prevent hydrolysis of the ester.[1][5][6]
Q4: Can the ester in the linker be a liability for PROTAC stability?
While esters can be more susceptible to plasma-mediated hydrolysis compared to amides, they can also offer advantages.[7] An amide-to-ester substitution in the PROTAC linker has been shown to potentially improve cell permeability and overall degrader potency.[7][8][9][10] The stability of the final PROTAC should be empirically determined.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final PROTAC | Incomplete hydrolysis of the methyl ester. | - Increase reaction time and/or temperature for the saponification step. - Use a stronger base, such as LiOH, in a mixture of THF and water. - Monitor the reaction closely by LC-MS to ensure complete conversion to the carboxylic acid. |
| Inefficient amide coupling. | - Optimize coupling reagents (e.g., HATU, HOBt, EDC). - Ensure anhydrous reaction conditions as water can quench the activated species. - Use a slight excess of the coupling reagents and the amine-containing warhead. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification of the Final PROTAC | Presence of unreacted starting materials or coupling byproducts. | - Utilize reversed-phase HPLC for purification, as it is highly effective for separating structurally similar molecules. - Employ a gradient elution method to achieve better separation. - Consider alternative purification techniques such as flash column chromatography on silica (B1680970) gel if applicable. |
| Hydrolysis of the Ester Linker During Synthesis or Workup | Exposure to acidic or basic conditions. | - Maintain a neutral pH during workup and purification steps wherever possible. - Use mild reaction conditions for subsequent synthetic steps. |
| Poor Solubility of the Final PROTAC | The overall physicochemical properties of the large PROTAC molecule. | - Test a range of solvents for purification and formulation. - Consider using co-solvents such as DMSO, DMF, or NMP. - For in vitro assays, prepare stock solutions in a suitable organic solvent like DMSO. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to the Carboxylic Acid
-
Dissolution: Dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (B78521) (LiOH) (1.5 - 2.0 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by LC-MS until the starting material is fully consumed.
-
Workup:
-
Quench the reaction by adding a mild acid (e.g., 1N HCl) to neutralize the excess base, adjusting the pH to ~4-5.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Protocol 2: Amide Coupling of the Carboxylic Acid with an Amine-Containing Warhead
-
Activation of the Carboxylic Acid:
-
Dissolve the crude carboxylic acid from Protocol 1 in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and an amine base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine-containing warhead (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by reversed-phase HPLC to obtain the final PROTAC.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps and potential challenges in the synthesis of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis highlighting key steps and potential challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blots for PROTAC-Mediated Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC-mediated protein degradation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges encountered during Western blot analysis of PROTAC efficacy.
Frequently Asked Questions (FAQs)
Section 1: Issues with Target Degradation
Q1: Why am I observing no degradation of my target protein after PROTAC treatment?
A1: This is a common issue that can stem from several factors, ranging from the PROTAC molecule itself to the experimental setup. Here are potential causes and solutions:
-
PROTAC Inactivity or Instability: The PROTAC may not be cell-permeable or could be unstable in your cell culture medium.[1]
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC might be too low to effectively induce degradation.
-
Incorrect Treatment Time: The chosen time point for analysis might be too early or too late to observe maximal degradation.
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous levels of the E3 ligase that your PROTAC is designed to recruit.[1]
-
Inefficient Ternary Complex Formation: The linker length or chemistry of the PROTAC may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][7]
-
Lack of Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[9]
-
Proteasome Inhibition: The cell's proteasome machinery might be compromised.
-
Solution: Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132, to ensure the proteasome is functional.[8]
-
Q2: My target protein shows incomplete degradation, or the degradation plateaus at a low level. What could be the cause?
A2: Incomplete degradation is another frequent observation in PROTAC experiments. Several factors can contribute to this phenomenon:
-
The "Hook Effect": At very high concentrations, PROTACs can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[10][11]
-
High Protein Synthesis Rate: The rate of new protein synthesis might be counteracting the PROTAC-mediated degradation.
-
Solution: A time-course experiment can help identify the optimal degradation window before new protein synthesis significantly impacts the observed protein levels. Shorter treatment times may reveal more profound degradation.[8]
-
-
PROTAC Efflux: Some cell lines express multidrug resistance transporters that can actively pump the PROTAC out of the cell, reducing its intracellular concentration.[10]
-
Solution: Consider using cell lines with lower expression of these transporters or using inhibitors of these pumps, if appropriate for your experimental design.
-
-
Suboptimal Ternary Complex Stability: The stability of the ternary complex has a direct impact on the efficiency of degradation.
-
Solution: While difficult to alter without modifying the PROTAC molecule, ensuring optimal cell health and consistent assay conditions can help maximize complex stability.[8]
-
Section 2: Western Blot Technical Issues
Q3: I'm seeing a very weak or no signal for my target protein across all lanes, including the untreated control.
A3: This issue typically points to a problem with the Western blot procedure or reagents.
-
Primary Antibody Issues: The primary antibody may not be specific or sensitive enough for your target protein.[2]
-
Inefficient Protein Transfer: The target protein may not have transferred efficiently from the gel to the membrane.
-
Insufficient Protein Load: The amount of protein loaded onto the gel may be too low for detection, especially for low-abundance proteins.[15]
-
Protein Degradation During Sample Preparation: Your target protein may have been degraded by proteases during cell lysis and sample preparation.[13][15]
Q4: My Western blot has high background, making it difficult to interpret the results.
A4: High background can obscure your bands of interest and interfere with accurate quantification.
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.[16]
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies.
-
Solution: Increase the number and duration of washes with TBST.[4]
-
Section 3: Experimental Controls and Data Interpretation
Q5: What are the essential controls for a PROTAC Western blot experiment?
A5: Proper controls are crucial for the correct interpretation of your results.
-
Vehicle Control: This is typically the solvent used to dissolve the PROTAC (e.g., DMSO) and is used to assess the baseline level of the target protein.[5]
-
Positive Control: A known degrader for your target protein or a positive control lysate from a cell line known to express the target protein can validate the experimental setup.[12]
-
Negative Control PROTAC: An inactive analog of your PROTAC, for example, one with a modification to the E3 ligase binding motif that prevents it from binding, is an excellent negative control. This helps to distinguish between effects caused by target degradation versus those from simple target inhibition.[1]
-
Loading Control: A housekeeping protein with stable expression across different experimental conditions (e.g., GAPDH, β-actin, or α-tubulin) is essential to ensure equal protein loading between lanes.[4][7]
Q6: I'm observing off-target effects. How can I investigate and mitigate them?
A6: Off-target effects can arise from the PROTAC degrading proteins other than the intended target.
-
Global Proteomics: Use mass spectrometry-based proteomics to compare protein abundance in cells treated with your PROTAC versus control-treated cells to identify unintended degraded proteins.[1][11]
-
Validate Off-Targets: Confirm any potential off-targets identified through proteomics using orthogonal methods like Western blotting.[1]
-
Optimize the PROTAC: If significant off-target effects are observed, medicinal chemistry efforts may be needed to optimize the selectivity of the target-binding warhead or modify the linker.[1][9]
Data Presentation
Table 1: Troubleshooting Common Western Blot Issues in PROTAC Experiments
| Problem | Potential Cause | Recommended Solution |
| No Degradation | PROTAC inactivity/instability | Assess cell permeability (CETSA) and stability (LC-MS/MS).[1] |
| Low E3 ligase expression | Verify E3 ligase levels by Western blot; consider a different cell line.[1] | |
| Inefficient ternary complex formation | Confirm with Co-IP or TR-FRET; redesign linker if necessary.[7][9] | |
| Incomplete Degradation | "Hook effect" | Perform a full dose-response curve, including lower concentrations.[8][10] |
| High protein synthesis rate | Conduct a time-course experiment to find the optimal degradation window.[8] | |
| PROTAC efflux | Use cell lines with low expression of multidrug resistance transporters.[10] | |
| No/Weak Signal (All Lanes) | Poor primary antibody | Use a validated antibody; check recommended dilutions.[2][12] |
| Inefficient protein transfer | Confirm transfer with Ponceau S stain; optimize transfer conditions.[4] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent.[16][17] |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations.[16] |
Table 2: Key Experimental Parameters for PROTAC Western Blotting
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density | 70-80% confluency at harvest | Ensure consistent cell numbers across wells.[4] |
| PROTAC Concentration Range | 0.1 nM to 10 µM | A wide range is crucial to identify optimal concentration and observe the "hook effect".[7] |
| Treatment Duration | 4, 8, 16, 24 hours | Time-course is necessary to determine degradation kinetics.[4][5] |
| Protein Load per Lane | 20-30 µg | May need to be increased for low-abundance proteins.[4][15] |
| Primary Antibody Dilution | 1:1000 - 1:10,000 | Titrate for optimal signal-to-noise ratio.[8] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Dependent on the specific antibody and detection system.[2] |
Experimental Protocols
General Protocol for Western Blot Analysis of PROTAC-Mediated Degradation
This protocol provides a general framework. Optimization of specific steps may be required for your particular target and cell line.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.[4]
-
Treat cells with varying concentrations of your PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[4]
-
Include necessary controls: vehicle control (e.g., DMSO), and a negative control PROTAC if available.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.[4]
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][10]
-
Scrape the cells and incubate the lysate on ice for 30 minutes.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[4]
-
Add 4X Laemmli sample buffer to a final concentration of 1X.[4]
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[5]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot workflow for PROTAC experiments.
Caption: Troubleshooting flowchart for no degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recommended controls for western blot | Abcam [abcam.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Enhancing Cellular Permeability of (S,R,S)-AHPC-Me-C7 Ester PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me-C7 ester-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cellular permeability in your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe potent in vitro binding of our this compound PROTAC to the target protein and VHL, but see minimal degradation in cellular assays. Could this be a permeability issue?
A: Yes, this is a classic indicator of poor cellular permeability. PROTACs, due to their large molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1] Potent biochemical activity that doesn't translate to cellular efficacy strongly suggests that the PROTAC is not reaching a sufficient intracellular concentration to facilitate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2]
Q2: What are the key physicochemical properties of this compound PROTACs that influence their cellular permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability, including:
-
Molecular Weight (MW): PROTACs are inherently large, often exceeding the typical "Rule of Five" guidelines for oral bioavailability.[3]
-
Topological Polar Surface Area (TPSA): A high TPSA is associated with poor membrane permeability. The ester group in your PROTAC is generally less polar than an amide linkage, which can be beneficial.
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance membrane association, excessive lipophilicity can lead to poor solubility and non-specific binding.[4]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs can particularly hinder membrane permeability. The amide-to-ester substitution is a strategy to reduce HBD count.[5]
Q3: Why was an ester linkage chosen for the (S,R,S)-AHPC-Me-C7 linker, and how does it compare to an amide linkage in terms of permeability?
A: The choice of an ester linkage over a more traditional amide linkage is a deliberate strategy to enhance cellular permeability. Amide bonds contribute to a higher hydrogen bond donor count and increased polarity, which can negatively impact a molecule's ability to cross the lipid bilayer of the cell membrane.[4] By replacing the amide with an ester, the number of hydrogen bond donors is reduced, which can lead to improved physicochemical properties and bioactivity.[4] This enhancement is primarily driven by greater cell permeability rather than improvements in ternary complex formation.[4]
Q4: Can the choice of the E3 ligase ligand itself, in this case, a VHL ligand, affect the overall permeability of the PROTAC?
A: Yes, the E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC. VHL-based PROTACs, in some cases, have been associated with poorer membrane permeability compared to, for example, CRBN-based PROTACs.[6] However, extensive research has focused on optimizing VHL ligands to improve their properties. The (S,R,S)-AHPC-Me moiety is a well-established VHL ligand, and its contribution to the overall permeability profile of the final PROTAC molecule should be considered during the design and troubleshooting phases.
Troubleshooting Guides
Issue 1: Low or No Target Degradation Observed in Cells
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Permeability | 1. Assess Permeability: Directly measure the permeability of your PROTAC using assays like PAMPA or Caco-2 (see Experimental Protocols section).[1] 2. Amide-to-Ester Substitution: If your PROTAC contains amide bonds in the linker, consider synthesizing an analog with ester linkages to reduce hydrogen bond donors.[4] 3. Optimize Lipophilicity: Systematically modify the linker or warhead to achieve an optimal logP, as both very low and very high lipophilicity can be detrimental.[4] |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes with the target or E3 ligase, inhibiting the formation of the productive ternary complex.[2] Solution: Perform a dose-response experiment over a wide concentration range (e.g., picomolar to micromolar) to identify the optimal degradation concentration and observe the characteristic bell-shaped curve.[2] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of VHL, the E3 ligase recruited by this compound. Solution: Confirm VHL expression in your cell line via Western Blot or qPCR.[7] If expression is low, consider using a different cell line. |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cell. Solution: Assess the stability of your PROTAC in cell culture media over time using LC-MS. |
Issue 2: Inconsistent Results Between Permeability Assays
| Possible Cause | Troubleshooting Steps |
| Assay Limitations | PAMPA measures passive diffusion, while Caco-2 assays can also account for active transport and efflux.[1] Discrepancies can arise if your PROTAC is a substrate for efflux pumps. Solution: Use both assays to get a more complete picture of your PROTAC's permeability profile. High efflux in Caco-2 assays may explain poor cellular activity despite good PAMPA results. |
| Poor Solubility | The PROTAC may be precipitating in the assay buffer, leading to an underestimation of its permeability. Solution: Measure the solubility of your PROTAC in the assay buffer. If solubility is low, consider formulation strategies such as using co-solvents (ensure they don't affect the assay) or developing an amorphous solid dispersion.[8] |
Data Presentation
The following table summarizes the impact of amide-to-ester substitution on the permeability of a model PROTAC.
| PROTAC Analog | Linker Type | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Cellular Degradation Activity (DC50) | Key Physicochemical Property |
| Parental PROTAC | Amide | 0.5 (Low) | >1 µM | High polarity, presence of a hydrogen bond donor.[1] |
| Ester Analog | Ester | 3.5 (Moderate) | 100 nM | Reduced polarity, absence of a hydrogen bond donor.[1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
PAMPA plate (96-well format with a donor and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[1]
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.[1]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).[1]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1]
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution. Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Mandatory Visualizations
Caption: Mechanism of action for an this compound PROTAC.
Caption: Amide-to-ester substitution strategy to improve PROTAC permeability.
Caption: Troubleshooting workflow for low cellular degradation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Mitigating Non-Specific Binding of VHL-Recruiting PROTACs: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you effectively mitigate non-specific binding and off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and off-target effects with VHL-recruiting PROTACs?
A1: Non-specific binding and off-target effects can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the target-binding ligand or the VHL ligand, might exert pharmacological effects independent of protein degradation.[1]
-
The "Hook Effect": At high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-target or PROTAC-VHL) over the productive ternary complex (target-PROTAC-VHL), leading to reduced degradation efficiency and potential off-target engagement.[1][2]
-
Variable VHL Expression: The expression levels of VHL can differ significantly across various tissues and cell types, potentially leading to inconsistent degradation and off-target effects in tissues with low VHL expression.[2]
Q2: How can I minimize the "hook effect" in my experiments?
A2: The "hook effect" is a common phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][2] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for target degradation.[1] This typically involves testing a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to determine the concentration that yields maximum degradation (Dmax) without entering the inhibitory high-concentration range.[1]
Q3: What are the key strategies to improve the selectivity of my VHL-recruiting PROTAC?
A3: Improving PROTAC selectivity is a critical aspect of development. Here are some effective strategies:
-
Optimize the Target-Binding Warhead: Employing a more selective and high-affinity ligand for your protein of interest can significantly reduce off-target binding.[3]
-
Modify the Linker: The length, composition, and attachment points of the linker are crucial for the stability and conformation of the ternary complex.[4][5] Systematic variations in linker design can enhance selectivity by optimizing the protein-protein interactions between the target and VHL.[4][6]
-
Change the E3 Ligase: While this guide focuses on VHL, it's worth noting that different E3 ligases have distinct expression patterns and substrate specificities.[4][7] In some cases, switching to another E3 ligase like Cereblon (CRBN) might offer a better selectivity profile.[4]
Q4: My PROTAC is not inducing degradation of the target protein. What are the possible reasons?
A4: Lack of target degradation can be due to several factors:
-
Suboptimal PROTAC Concentration: The concentration might be too low to form a sufficient number of ternary complexes or too high, leading to the "hook effect".[1]
-
Poor Cell Permeability: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane.[2]
-
Low E3 Ligase Expression: The target cells may have insufficient endogenous levels of VHL.[1]
-
Instability of the PROTAC: The compound may be unstable in the experimental conditions (e.g., cell culture medium).[1]
-
Unproductive Ternary Complex Formation: The PROTAC may bring the target and VHL together in a conformation that is not conducive to ubiquitination.[3]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during your experiments.
Issue 1: High Off-Target Protein Degradation Observed in Proteomics
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Promiscuous Target Warhead | 1. Assess Warhead Selectivity: Use a competitive binding assay with a library of related proteins to determine the selectivity of the target-binding ligand alone. 2. Redesign Warhead: If the warhead shows significant off-target binding, consider using a more selective ligand for your protein of interest. |
| Non-Optimal Linker | 1. Vary Linker Length and Composition: Synthesize a panel of PROTACs with different linker lengths and chemical properties (e.g., PEG, alkyl chains) to identify a linker that promotes a more selective ternary complex.[4][5] 2. Change Linker Attachment Points: Altering the connection points on the target binder or the VHL ligand can change the orientation of the ternary complex and improve selectivity.[4] |
| High PROTAC Concentration | 1. Perform Dose-Response: Titrate the PROTAC concentration to find the lowest effective concentration that maintains robust on-target degradation while minimizing off-target effects.[1] |
Issue 2: Inconsistent Degradation Across Different Cell Lines
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Variable VHL Expression Levels | 1. Quantify VHL Expression: Use Western blot or qPCR to determine the relative expression levels of VHL in the cell lines being tested.[1] 2. Select Appropriate Cell Lines: Choose cell lines with sufficient VHL expression for your experiments. |
| Differences in Cell Permeability | 1. Assess Permeability: Use a Caco-2 permeability assay or similar methods to evaluate the cell permeability of your PROTAC.[8] 2. Modify PROTAC Properties: If permeability is low, consider modifications to the PROTAC structure to improve its physicochemical properties, such as reducing polarity or increasing lipophilicity. |
| Presence of Drug Efflux Pumps | 1. Test with Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if target degradation is restored. 2. Redesign PROTAC: Modify the PROTAC to be a poorer substrate for efflux pumps. |
Key Experimental Protocols
Here are detailed methodologies for essential experiments to characterize and troubleshoot your VHL-recruiting PROTACs.
Protocol 1: Global Proteomics for Off-Target Identification using TMT-MS
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment, revealing both on-target and off-target effects.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect. Include a vehicle control (e.g., DMSO).
-
Incubate for a time point determined to be optimal for target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC binds to the intended target protein in a cellular environment.
Methodology:
-
Compound Incubation:
-
Treat intact cells with the PROTAC at various concentrations or a single, optimized concentration. Include a vehicle control.
-
Incubate for a sufficient time to allow for target engagement.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods.
-
A ligand-bound protein will be more thermally stable and will be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein.
-
Protocol 3: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein.
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at its optimal concentration.
-
Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody against the target.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Protocol 4: Fluorescence Polarization (FP) Assay for VHL Binding
Objective: To determine the binding affinity of the PROTAC for the VHL E3 ligase.
Methodology:
-
Assay Setup:
-
Use a fluorescently labeled tracer that is known to bind to VHL (e.g., a FAM-labeled HIF-1α peptide).
-
In a microplate, combine the VHL protein complex (VHL/ElonginB/ElonginC) and the fluorescent tracer at optimized concentrations.
-
-
Competitive Binding:
-
Add varying concentrations of the PROTAC to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
The PROTAC will compete with the fluorescent tracer for binding to VHL, leading to a decrease in fluorescence polarization as the concentration of the PROTAC increases.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a binding affinity (Ki).
-
Visualizing Key Processes
The following diagrams illustrate important concepts and workflows related to VHL-recruiting PROTACs.
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for lack of target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pelagobio.com [pelagobio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Researcher's Guide to Validating BCL-XL Degradation with Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma-extra large (BCL-XL) protein is a critical regulator of apoptosis, or programmed cell death. As an anti-apoptotic member of the BCL-2 family, BCL-XL prevents the release of mitochondrial contents like cytochrome c, thereby inhibiting the caspase cascade that leads to cell death[1]. In many cancers, BCL-XL is overexpressed, allowing malignant cells to evade apoptosis and resist chemotherapy[2][3]. This makes BCL-XL a prime therapeutic target.
Emerging therapeutic strategies, such as Proteolysis-Targeting Chimeras (PROTACs), aim not just to inhibit but to induce the degradation of target proteins like BCL-XL[3][4]. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BCL-XL) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome[5]. This mechanism necessitates a robust validation process to confirm on-target degradation and assess specificity. Relying on a single analytical method is insufficient; a suite of orthogonal, or distinct, techniques is crucial for generating a comprehensive and reliable dataset.
This guide provides a comparative overview of key orthogonal methods for validating BCL-XL degradation, complete with experimental protocols and quantitative data to aid in the design and interpretation of experiments.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a BCL-XL degrader. Each method offers unique advantages and, when used in combination, they provide a comprehensive picture of the degrader's activity.
| Method | Principle | Key Parameters | Advantages | Disadvantages |
| Immunoblotting (Western Blot) | Antibody-based detection of BCL-XL protein separated by molecular weight. | DC₅₀: 2.5 - 100 nM[4] Dₘₐₓ: >80%[6] | Widely accessible, relatively inexpensive, provides molecular weight confirmation.[6][7] | Semi-quantitative, lower throughput, dependent on antibody quality.[6][7] |
| Quantitative Mass Spectrometry (LC-MS/MS) | Unbiased, proteome-wide quantification of protein abundance changes. | Fold-change in BCL-XL abundance, off-target protein changes. | Comprehensive, identifies on- and off-targets, high-throughput.[7] | Requires specialized equipment and expertise; complex data analysis.[7] |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a target protein (e.g., BCL-XL) to identify and quantify its interaction partners. | Reduction in co-precipitated binding partners (e.g., Bax, Bak, Beclin-1).[8] | Validates functional consequence of degradation by showing loss of protein-protein interactions. | Can be influenced by antibody specificity and lysis conditions. |
| Flow Cytometry | Antibody-based quantification of intracellular BCL-XL levels on a single-cell basis. | Shift in fluorescence intensity corresponding to BCL-XL levels. | High-throughput, provides single-cell resolution, allows for multiplexing. | Requires cell permeabilization for intracellular targets, dependent on antibody quality.[5] |
| HiBiT/NanoBRET™ Luminescence Assays | Bioluminescent or BRET reporter systems to quantify protein levels in real-time in live cells. | DC₅₀ and Dₘₐₓ values. | Highly sensitive, quantitative, suitable for high-throughput screening and kinetic analysis.[6][7] | Requires genetic modification (tagging) of the target protein.[7] |
| dTAG System | Targeted degradation of a protein of interest fused with an FKBP12F36V tag. | Dose-dependent degradation of the fusion protein. | Rapid and highly selective degradation, useful for validating the downstream consequences of protein loss.[9][10] | Requires generation of a fusion protein through genetic engineering.[9] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
Visualizing the Pathways and Processes
To better understand the context and methodologies, the following diagrams illustrate the key biological pathway, the mechanism of action for a common degradation technology, and a generalized validation workflow.
Detailed Experimental Protocols
Immunoblotting (Western Blot) for BCL-XL Degradation
This protocol provides a standard method for detecting changes in BCL-XL protein levels following treatment with a degrader.
A. Cell Lysis
-
Culture and treat cells with varying concentrations of the BCL-XL degrader for the desired time course. Include a vehicle control (e.g., DMSO).
-
Harvest cells (e.g., by scraping for adherent cells or centrifugation for suspension cells) and wash once with ice-cold PBS.[11]
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5][11]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.[6]
B. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[6]
-
Load the denatured samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) along with a molecular weight marker.[12]
-
Separate proteins by electrophoresis.[6]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
C. Immunodetection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BCL-XL (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For quantification, probe the same membrane for a loading control (e.g., β-actin or GAPDH). Quantify band intensities using image analysis software (e.g., ImageJ) and normalize BCL-XL levels to the loading control.[4]
Co-Immunoprecipitation (Co-IP) to Assess BCL-XL Interactions
This protocol determines if BCL-XL degradation disrupts its binding to pro-apoptotic partners.
A. Cell Lysis and Pre-clearing
-
Harvest and lyse cells as described in the Western Blot protocol (steps A1-A6), using a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) to preserve protein-protein interactions.[14]
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[14]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
B. Immunoprecipitation
-
Set aside a small aliquot of the pre-cleared lysate as the "input" control.
-
To the remaining lysate, add a primary antibody specific for BCL-XL (ensure it is validated for IP).[14] As a negative control, use an equivalent amount of isotype control IgG in a separate tube.[14]
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads to each tube and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.[14]
C. Washing and Elution
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully aspirate the supernatant (this is the "unbound" fraction).
-
Wash the beads three to five times with 1 mL of cold wash buffer. After the final wash, remove all residual supernatant.[14]
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[14]
D. Analysis
-
Analyze the "input" and eluted "bound" fractions by Western blotting, as described previously.
-
Probe separate blots for BCL-XL (to confirm successful immunoprecipitation) and its known interaction partners (e.g., Bax, Bak, or Beclin-1). A decrease in the co-precipitated partner in the degrader-treated sample indicates successful disruption of the interaction.
Quantitative Mass Spectrometry (LC-MS/MS)
This protocol provides a global, unbiased view of protein changes following degrader treatment.
A. Sample Preparation
-
Culture and treat cells with the BCL-XL degrader and vehicle control.
-
Harvest and lyse cells, and quantify protein concentration as described in the Western Blot protocol (steps A1-A6).
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
B. Tandem Mass Tag (TMT) Labeling
-
Label the peptide samples from each condition (e.g., control, degrader-treated) with different TMT isobaric tags.[6] This allows for multiplexing and relative quantification.
-
Combine the labeled peptide samples into a single mixture.
-
(Optional) Fractionate the combined peptide sample using high-pH reversed-phase chromatography to reduce complexity and increase proteome coverage.[6]
C. LC-MS/MS Analysis
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer to determine their sequence and the relative abundance from the TMT reporter ions.
D. Data Analysis
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.[6]
-
Perform statistical analysis to identify proteins that are significantly downregulated (confirming on-target BCL-XL degradation and identifying potential off-targets) or upregulated.
References
- 1. Bcl-xL - Wikipedia [en.wikipedia.org]
- 2. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 3. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
(S,R,S)-AHPC-Me-C7 Ester vs. PEG Linkers for BCL-XL Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of B-cell lymphoma-extra large (BCL-XL) has emerged as a promising therapeutic avenue in oncology. A critical determinant of PROTAC efficacy is the chemical linker connecting the BCL-XL binding moiety to the E3 ligase ligand. This guide provides an objective comparison of two commonly employed linker strategies: the (S,R,S)-AHPC-Me-C7 ester, representing a class of alkyl-based linkers, and polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by experimental data to inform the rational design of potent and selective BCL-XL degraders.
Executive Summary
Both alkyl-based linkers, such as the one derived from this compound, and PEG linkers have been successfully utilized in the development of potent BCL-XL degraders. The choice between these linker types significantly impacts the physicochemical properties, degradation efficiency (DC50 and Dmax), and cellular potency (IC50) of the resulting PROTAC.
-
This compound (Alkyl-based Linker): PROTACs incorporating alkyl linkers have demonstrated effective BCL-XL degradation. The length of the alkyl chain is a critical parameter that requires careful optimization to ensure productive ternary complex formation between BCL-XL and the E3 ligase. These linkers are generally more hydrophobic, which can influence cell permeability and solubility.
-
PEG Linkers: PEG linkers offer increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of PROTACs. Studies have shown that PEG-containing BCL-XL degraders can achieve potent and efficient degradation, sometimes exhibiting linker length-independent activity within a certain range.
This guide will delve into the experimental data comparing these linker modalities, provide detailed experimental protocols for assessing BCL-XL degradation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of BCL-XL PROTACs featuring either alkyl or PEG linkers. The data is compiled from studies investigating both von Hippel-Lindau (VHL) and Cereblon (CRBN) recruiting PROTACs.
Table 1: Performance of VHL-Recruiting BCL-XL PROTACs with Alkyl Linkers
| PROTAC | Linker Composition | DC50 (nM) in MOLT-4 cells | Dmax (%) in MOLT-4 cells | IC50 (nM) in MOLT-4 cells | Reference |
| PP5 | 8-carbon methylene | 27.2 | >90 | 32.1 | [1] |
| PPC7 | Alkane | ~10-100 | >90 | Not Reported | [2] |
| PPC8 | Alkane | ~10-100 | >90 | Not Reported | [2] |
| PPC9 | Alkane | ~10-100 | >90 | Not Reported | [2] |
Table 2: Performance of CRBN-Recruiting BCL-XL PROTACs with Alkyl vs. PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) in MOLT-4 cells | Dmax (%) in MOLT-4 cells | IC50 (nM) in MOLT-4 cells | Reference |
| XZ739 (17b) | PEG (11 atoms) | 2.5 | >95 | 10.1 | [3][4] |
| 15a | Alkane (6 carbons) | Potent Degrader | High | 44.2 | [3] |
| 15b | Alkane (7 carbons) | Potent Degrader | High | 39.8 | [3] |
| 7a | PEG | Potent Degrader | High | 106.3 | [3] |
Note: Direct comparison is challenging as other structural elements may vary between the cited PROTACs. However, the data illustrates the high potency achievable with both linker types.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated degradation of BCL-XL leading to apoptosis.
Caption: Workflow for Western blot analysis of BCL-XL degradation.
Experimental Protocols
In Vitro BCL-XL Degradation Assay via Western Blot
This protocol outlines the key steps to quantify the degradation of BCL-XL in a cellular context following PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture a BCL-XL-dependent cancer cell line (e.g., MOLT-4) in appropriate media and conditions until they reach a suitable confluency.
-
Seed the cells in multi-well plates.
-
Treat the cells with the BCL-XL PROTACs (with either alkyl or PEG linkers) at a range of concentrations (e.g., 1 nM to 10 µM) for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCL-XL. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the intensity of the BCL-XL and loading control bands using densitometry software (e.g., ImageJ).
-
Normalize the BCL-XL band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BCL-XL protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BCL-XL against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[1][2]
Conclusion
The selection of a linker is a critical step in the design of effective BCL-XL PROTACs. Both alkyl-based linkers, exemplified by the C7 chain in this compound, and hydrophilic PEG linkers have proven to be viable options for inducing potent degradation of BCL-XL.
-
Alkyl linkers offer synthetic tractability, but their hydrophobicity and the critical dependence on a precise length for optimal activity necessitate careful empirical optimization.
-
PEG linkers can enhance solubility and may offer more flexibility in terms of linker length, potentially streamlining the optimization process. The CRBN-recruiting PROTAC XZ739, which incorporates a PEG linker, has demonstrated impressive picomolar degradation potency.[3][4]
Ultimately, the optimal linker choice is context-dependent and is influenced by the specific BCL-XL binding warhead and the recruited E3 ligase. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the development of next-generation BCL-XL degraders for cancer therapy.
References
- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Stability Standoff: Ester vs. Amide Linkers in PROTACs - A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The choice between an ester and an amide linkage within this linker can profoundly impact a PROTAC's stability, permeability, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of ester and amide linkers, supported by experimental data and detailed protocols, to inform rational PROTAC design.
Executive Summary
Amide linkages are inherently more chemically stable than ester linkages due to greater resonance stabilization, which imparts a partial double-bond character to the C-N bond, making it less susceptible to hydrolysis[1][2]. This generally translates to greater stability in biological matrices such as plasma[3][4]. However, the substitution of an amide with an ester can significantly enhance a PROTAC's cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity[3][5][6]. This improved permeability can lead to superior cellular activity, sometimes overriding the disadvantage of lower plasma stability[3][5][6]. The selection of an ester or amide linker is therefore a critical optimization step, balancing chemical stability with cellular efficacy.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from studies directly comparing the stability and permeability of PROTACs and model compounds featuring either an ester or an amide linker.
Table 1: Human Plasma Stability of Matched Amide vs. Ester Compounds
| Amide Compound | % Remaining (90 min) | Ester Counterpart | % Remaining (90 min) | Reference |
| Model Compounds | ||||
| 1 | >90% | 8 | <10% | [3][4] |
| 2 | >90% | 9 | ~40% | [3][4] |
| 3 | >90% | 10 | ~10% | [3][4] |
| 4 | >90% | 11 | ~10% | [3][4] |
| PROTACs | ||||
| MZ1 (21) | >95% | OMZ1 (25) | >95% | [3] |
| ARV-771 (22) | >95% | OARV-771 (26) | >95% | [3] |
| AB1 (23) | >95% | OAB1 (27) | >95% | [3] |
| AB2 (24) | >95% | OAB2 (28) | >95% | [3] |
Note: While model compounds with ester linkages show significantly lower plasma stability, fully assembled PROTACs with ester linkages can exhibit high plasma stability, suggesting that the steric bulk of the larger molecule can shield the ester from hydrolysis[3].
Table 2: Permeability of Matched Amide vs. Ester PROTACs (PAMPA)
| Amide PROTAC | Permeability (Pe, 10-6 cm/s) | Ester PROTAC | Permeability (Pe, 10-6 cm/s) | Fold Increase | Reference |
| MZ1 (21) | <0.1 | OMZ1 (25) | 0.2 | >2x | [3][7] |
| ARV-771 (22) | 0.2 | OARV-771 (26) | 0.3 | 1.5x | [3][7] |
| AB2 (24) | <0.1 | OAB2 (28) | 0.6 | >6x | [3][7] |
Note: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro model for passive diffusion across a lipid membrane[8][9][10]. The data clearly indicates that amide-to-ester substitution can lead to a significant increase in the permeability of PROTACs[3][7].
Mandatory Visualization
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for assessing PROTAC stability in plasma.
Experimental Protocols
Plasma Stability Assay
Objective: To determine the stability of a PROTAC containing either an ester or amide linker in plasma over time.
Methodology:
-
Preparation of PROTAC Stock Solution: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO)[11].
-
Incubation: Add the PROTAC stock solution to pre-warmed plasma (human, rat, or mouse) to a final concentration of, for example, 1 µM[12]. The reaction mixture is incubated at 37°C with gentle agitation[12].
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes)[3][12].
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile (B52724) containing an internal standard[13]. This step also serves to precipitate plasma proteins[13].
-
Sample Preparation: The quenched samples are vortexed and then centrifuged to pellet the precipitated proteins[14]. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining PROTAC in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[12][13][14].
-
Data Analysis: The percentage of the PROTAC remaining at each time point is calculated relative to the concentration at t=0.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, simulating passage across a cell membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane[11]. A 96-well acceptor plate is filled with a buffer solution, which may contain a small percentage of DMSO[9].
-
Compound Preparation: The test PROTAC is dissolved in a buffer solution to a final concentration (e.g., 50 µM) and added to the wells of the donor plate[9].
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor chamber[9][10][11].
-
Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined, typically by LC-MS/MS or UV-Vis spectroscopy[9][11].
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Conclusion
The choice between an ester and an amide linker in PROTAC design is a critical decision that requires a careful balancing of competing properties. While amides offer superior chemical stability, the enhanced cell permeability and consequent improvement in cellular activity often make esters an attractive alternative[3][5][6]. For PROTACs where systemic exposure and a longer half-life are paramount, a stable amide linker may be preferable. Conversely, for targets where high intracellular concentrations are required to elicit a potent degradation effect, an ester linker, despite its potential for hydrolysis, could be the key to unlocking therapeutic efficacy. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven decision in the linker selection process.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. enamine.net [enamine.net]
- 10. PAMPA | Evotec [evotec.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
A Comparative Analysis of Alkyl Linker Length in PROTACs: A Guide for Researchers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins rather than simply inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a linker.[3][4][5] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[][7]
Among the various linker types, simple alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common due to their synthetic tractability and the ease with which their length can be modified.[8][9] This guide provides a comparative analysis of how different length alkyl linkers impact PROTAC performance, supported by experimental data and detailed methodologies to aid in the rational design of potent protein degraders.
The PROTAC Mechanism of Action
PROTACs function by co-opting the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[10] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[10] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in further degradation cycles.[11][12]
Impact of Alkyl Linker Length on Degradation Efficacy
The length of the alkyl linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[3][4] An optimal linker facilitates the ideal spatial arrangement for productive ternary complex formation.
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus inhibiting ternary complex formation.[1][10]
-
Too Long: Conversely, an excessively long and flexible linker can lead to an unstable ternary complex. The high conformational flexibility may not effectively bring the two proteins together for efficient ubiquitin transfer, or it may be entropically unfavorable.[8][10]
This relationship often results in a "Goldilocks effect," where a specific linker length provides the optimal balance of flexibility and proximity, leading to maximal degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ).
The following tables summarize experimental data from studies investigating the impact of linker length on the degradation of specific target proteins.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| < 12 | No degradation | - | [8][9] |
| 21 | 3 | 96 | [8] |
| 29 | 292 | 76 | [8] |
| Data demonstrates that for TBK1, degradation is only observed once a minimum linker length of 12 atoms is reached, with optimal activity seen at 21 atoms.[8] |
Table 2: Impact of Alkyl Linker Length on Estrogen Receptor (ERα) Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| 9 | Moderate | [12] |
| 12 | High | [12] |
| 16 | Optimal | [12] |
| 19 | Reduced | [12] |
| 21 | Low | [12] |
| A systematic study on ERα degraders revealed a clear optimal linker length of 16 atoms, with both shorter and longer linkers showing diminished efficacy.[12] |
Experimental Protocols for PROTAC Evaluation
Evaluating the efficacy of a PROTAC series with varying linker lengths involves a systematic workflow to quantify target protein degradation in a cellular context. The primary output of this analysis is the determination of DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[5][9]
Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[5][13]
1. Cell Treatment and Lysis:
-
Seed cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[13]
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
2. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.[5]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and add Laemmli sample buffer.[5]
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.[5]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[5]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., β-actin, GAPDH) is also used for normalization.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[5]
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[5]
Logical Relationship: PROTAC Components and Ternary Complex
The PROTAC molecule is a chimerical construct designed to physically link two distinct proteins. The alkyl linker's role is to provide the appropriate length and flexibility to enable the formation of a stable and productive ternary complex, which is the essential intermediate for inducing protein degradation.
Conclusion
The optimization of the alkyl linker is a critical, empirical step in the development of potent and selective PROTACs. While general principles provide a starting point, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair.[8][10] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal construct. The quantitative data clearly shows that even minor changes in the number of atoms in the alkyl chain can have a profound impact on degradation efficacy. Therefore, a thorough comparative analysis, using robust methodologies like Western blotting, is paramount to advancing a PROTAC from a concept to a viable therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Validating Ternary Complex Formation with AlphaLISA and NanoBRET
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the validation of ternary complex formation is a critical step. This guide provides an objective comparison of two leading technologies for this application: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and NanoBRET™ (NanoBioluminescence Resonance Energy Transfer). We present a detailed analysis of their underlying principles, experimental workflows, and performance characteristics, supported by experimental data, to help you select the optimal assay for your research needs.
The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A key mechanistic step for these molecules is the formation of a ternary complex, bringing together a target protein and an E3 ubiquitin ligase.[1] Quantifying the formation and stability of this complex is paramount for optimizing the efficacy of these degraders. Both AlphaLISA and NanoBRET have emerged as powerful, high-throughput methods to study these interactions, each with its own set of advantages and considerations.
At a Glance: Key Differences Between AlphaLISA and NanoBRET
| Feature | AlphaLISA | NanoBRET™ |
| Assay Principle | Amplified Luminescent Proximity Homogeneous Assay | NanoBioluminescence Resonance Energy Transfer |
| Assay Type | In vitro (biochemical) | Cell-based (in-cellulo) |
| Signal Generation | Chemical cascade initiated by singlet oxygen transfer between donor and acceptor beads | Energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor |
| Proximity Requirement | ~200 nm | <10 nm |
| Typical Readout | Endpoint luminescence | Endpoint or kinetic luminescence/fluorescence ratio |
| Key Advantage | High signal amplification, no need for cell lysis | Provides physiologically relevant data from live cells |
| Considerations | Requires purified recombinant proteins; susceptible to "hook effect" | Requires genetic modification of cells to express tagged proteins |
Delving Deeper: Technology Principles
AlphaLISA: A Cascade of Light in a Test Tube
AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules in a solution.[2] In the context of ternary complex formation, one protein (e.g., the target protein) is captured by an antibody conjugated to an acceptor bead, while the other protein (e.g., the E3 ligase) is captured by an antibody linked to a donor bead. The PROTAC molecule facilitates the formation of the ternary complex, bringing the donor and acceptor beads into close proximity.
Upon excitation of the donor bead with a laser at 680 nm, it releases singlet oxygen molecules. If an acceptor bead is within 200 nm, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, emitting light at a specific wavelength (520-620 nm). The intensity of the emitted light is directly proportional to the extent of ternary complex formation.[3]
References
A Head-to-Head Comparison of VHL and CRBN-Based BCL-XL Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade B-cell lymphoma-extra large (BCL-XL) by hijacking either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligases. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to inform the selection and design of next-generation cancer therapeutics.
The anti-apoptotic protein BCL-XL is a high-value target in oncology. However, the clinical development of BCL-XL inhibitors has been hampered by on-target toxicity, specifically thrombocytopenia, as platelets are dependent on BCL-XL for their survival.[1][2][3] PROTAC technology offers a promising strategy to circumvent this limitation by inducing the degradation of BCL-XL in cancer cells while sparing platelets. This is achieved by exploiting the differential expression of E3 ligases between tumor cells and platelets.[1][2][4] Both VHL and CRBN are minimally expressed in human platelets compared to various cancer cell lines, making them attractive E3 ligases to recruit for BCL-XL degradation.[1][2][4]
This guide directly compares the performance of VHL- and CRBN-based BCL-XL degraders, providing a comprehensive overview of their efficacy, selectivity, and mechanisms of action.
Quantitative Performance Data
The following tables summarize the in vitro performance of representative VHL and CRBN-based BCL-XL degraders.
| VHL-Based BCL-XL Degraders | |||||
| Compound | Warhead | Linker | DC50 (MOLT-4 cells) | Dmax (MOLT-4 cells) | IC50 (MOLT-4 cells) |
| DT2216 | ABT-263 | Optimized | 63 nM | 90.8% | 191 nM |
| PZ703b | ABT-263 | 8-carbon alkane | 27.2 nM | >90% | 32.1 nM |
| CRBN-Based BCL-XL Degraders | |||||
| Compound | Warhead | Linker | DC50 (MOLT-4 cells) | Dmax (MOLT-4 cells) | IC50 (MOLT-4 cells) |
| XZ739 | ABT-263 | PEG, 11 atoms | 2.5 nM | >90% | ~10 nM |
| XZ424 | A-1155463 | Not specified | Potent | >90% | Not specified |
| PZ671 | ABT-263 | Not specified | 0.9 nM | >90% | 1.3 nM |
| Platelet Toxicity Comparison | ||
| Compound | E3 Ligase Recruited | Selectivity (MOLT-4 vs. Platelets) |
| ABT-263 (Inhibitor) | N/A | No selectivity |
| DT2216 | VHL | ~200-fold |
| XZ739 | CRBN | >100-fold |
| PZ703b | VHL | >100-fold |
-
DC50 : Concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax : Maximum percentage of target protein degradation achieved.
-
IC50 : Concentration of the drug that inhibits 50% of cell viability.
Studies have shown that CRBN-based BCL-XL degraders can exhibit greater potency in killing cancer cells and inducing BCL-XL degradation compared to their VHL-based counterparts in certain cell lines like MOLT-4 and H146.[1] For instance, the CRBN-recruiting degrader XZ739 is approximately 20-fold more potent than the parent inhibitor ABT-263 in MOLT-4 cells and demonstrates over 100-fold selectivity for these cancer cells over human platelets.[1][2][4] Similarly, the VHL-based degrader DT2216 also shows significant potency against various cancer cells with substantially reduced platelet toxicity compared to ABT-263.[1][5]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of BCL-XL degraders.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S,R,S)-AHPC-Me-C7 Ester
This document provides essential safety and logistical information for the proper disposal of (S,R,S)-AHPC-Me-C7 ester, a potent E3 ligase ligand-linker conjugate used in the synthesis of BCL-XL PROTAC degraders.[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with laboratory and environmental regulations.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific details regarding handling, hazards, and disposal of this compound.[1][2][3][4]
Immediate Safety and Handling Precautions
Due to its nature as a potent, bioactive molecule, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a properly fitted respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Identification and Segregation
Proper segregation of waste is the first critical step in the disposal process. All waste streams must be clearly labeled.
-
Solid Waste:
-
Unused or expired neat compound.
-
Contaminated consumables: pipette tips, vials, weighing paper, gloves, and bench paper.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses from contaminated glassware.
-
Decontamination Procedures
For potent compounds, decontamination of surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.
Experimental Protocol for Surface Decontamination:
-
Preparation of Decontamination Solution: Prepare a fresh 10% aqueous solution of a laboratory-grade detergent. For potentially reactive compounds, a solution of 1 M sodium hydroxide (B78521) or 1 M hydrochloric acid can be effective for hydrolysis, but chemical compatibility must be verified from the SDS.
-
Initial Wipe-Down: Using absorbent pads soaked in the decontamination solution, wipe down all surfaces that may have come into contact with the compound. This includes the interior of the fume hood, benchtops, and external surfaces of equipment.
-
Secondary Rinse: Wipe the same surfaces with 70% ethanol (B145695) to remove any residual detergent and aid in drying.
-
Final Wipe: Perform a final wipe with deionized water.
-
Waste Disposal: All used wipes and absorbent pads must be disposed of as hazardous solid waste.
Disposal Plan
The following step-by-step process outlines the disposal procedure for different forms of this compound waste.
Step 1: Inactivation of Active Compound (if required and feasible)
Note: This inactivation step should only be performed by trained personnel and after consulting the manufacturer's SDS for chemical compatibility and potential hazardous byproducts.
Experimental Protocol for Chemical Inactivation (Hydrolysis):
-
For liquid waste containing the ester, slowly add a solution of 1 M sodium hydroxide (NaOH) to raise the pH to >12.
-
Stir the solution at room temperature for a minimum of 12 hours to facilitate hydrolysis of the ester linkage.
-
Neutralize the solution with 1 M hydrochloric acid (HCl) to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous liquid waste.
Step 2: Packaging of Waste
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other, less hazardous chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste, including inactivated solutions, in a dedicated, sealed, and chemically resistant container (e.g., a glass or polyethylene (B3416737) bottle).
-
Ensure the container is clearly labeled with the full chemical name and concentration.
-
Step 3: Final Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Never dispose of this compound or its contaminated materials down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key information relevant to the handling and disposal of this compound, based on available data.[1][3]
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆N₄O₆S | [1] |
| Molecular Weight | 614.80 g/mol | [1] |
| Purity | 95.49% | [2] |
| Recommended Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S,R,S)-AHPC-Me-C7 ester
Essential Safety and Handling Guide for (S,R,S)-AHPC-Me-C7 Ester
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound, an E3 ligase ligand-linker conjugate utilized in the synthesis of BCL-XL PROTAC degraders.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not directly available, an SDS for the closely related precursor, (S,R,S)-AHPC monohydrochloride, indicates potential hazards that should be considered analogous.[4] These include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[4] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Scenario | Required PPE | Specifications & Rationale |
| Routine Laboratory Handling (Small Quantities) | • Safety Goggles• Nitrile Gloves• Laboratory Coat | • Safety Goggles: Must be worn at all times to protect against splashes.[4][5][6]• Nitrile Gloves: Provide adequate protection against incidental contact with esters and other organic compounds.[5][6][7] Double gloving is recommended for extended procedures.• Laboratory Coat: Protects skin and personal clothing from contamination.[5][6] |
| Weighing and Aliquoting (Powder Form) | • Safety Goggles• Nitrile Gloves• Laboratory Coat• Respiratory Protection (N95 or higher) | • Respiratory Protection: To prevent inhalation of fine particles, especially in the absence of a certified chemical fume hood.[4] Work should be performed in a well-ventilated area.[4] |
| Spill Cleanup | • Chemical Splash Goggles• Chemical-Resistant Gloves (e.g., Butyl rubber)• Chemical-Resistant Apron or Coveralls• Respiratory Protection (as needed) | • Chemical Splash Goggles: Offer a higher level of protection against splashes and aerosols.[5]• Chemical-Resistant Gloves: For direct and prolonged contact, a more robust glove material is necessary.[8]• Impervious Clothing: Protects against larger spills and direct contact with the chemical. |
| Emergency (Fire) | • Self-Contained Breathing Apparatus (SCBA) | • SCBA: Necessary for firefighters or emergency responders to protect against irritant fumes that may be emitted during combustion.[4][8] |
Operational Protocols
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Workflow: PPE Donning and Doffing
Caption: Sequential process for correctly donning and doffing PPE.
Methodology:
-
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Respiratory Protection: If required, perform a seal check.
-
Eye Protection: Position goggles securely.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Gloves: Remove by peeling one glove off from the cuff, turning it inside out. Use the clean hand to slide under the cuff of the other glove and peel it off.
-
Lab Coat: Remove by folding it inward, avoiding contact with the contaminated exterior.
-
Eye Protection: Handle by the arms to remove.
-
Respiratory Protection: Remove last to protect against inhaling any airborne contaminants.
-
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or aerosols.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures are -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[2]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
Logical Relationship: Disposal Pathway
Caption: Waste management workflow for this compound.
Disposal Protocol:
-
Contaminated PPE: All disposable PPE, such as gloves and bench paper, that has come into contact with the compound should be considered hazardous waste.
-
Excess Material: Unused or waste this compound should not be disposed of down the drain.[4]
-
Collection: Collect all contaminated materials and excess chemical in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Final Disposal: Dispose of the waste container through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[4]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
